2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid
Description
BenchChem offers high-quality 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxo-1H-quinazoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRRYHBZGAQICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337340 | |
| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99066-77-0 | |
| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-oxo-1,2-dihydroquinazoline-4-carboxylic Acid
Introduction
2-oxo-1,2-dihydroquinazoline-4-carboxylic acid (CAS No. 99066-77-0) is a heterocyclic compound built upon the quinazolinone scaffold.[1] This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. The quinazolinone core is considered a "privileged structure," capable of binding to diverse biological targets.[1] As such, derivatives of this molecule have been investigated for their potential as antimicrobial and anticancer agents, as well as enzyme inhibitors targeting kinases and proteases.[1]
A thorough understanding of the physicochemical properties of a lead compound like 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid is a non-negotiable prerequisite for its advancement through the drug discovery pipeline. Properties such as solubility, acidity (pKa), and thermal stability directly influence formulation, bioavailability, and interaction with biological systems.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. More importantly, it offers detailed, field-proven experimental protocols for researchers to validate these properties in their own laboratories. The focus here is not merely on the data itself, but on the causality behind the experimental design, ensuring that the described methods are robust, self-validating, and grounded in the principles of analytical chemistry.
Molecular Structure and Chemical Identity
The foundational identity of a molecule dictates its behavior. 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid is a bicyclic aromatic compound featuring a fused benzene and pyrimidine ring system.[1] Its molecular formula is C₉H₆N₂O₃, with a calculated molecular weight of approximately 190.16 g/mol and a monoisotopic mass of 190.037842 Da, which is crucial for high-resolution mass spectrometry identification.[1]
A key structural feature is the presence of an amide within the pyrimidine ring, which can exist in tautomeric equilibrium with its enol form, 2-hydroxyquinazoline-4-carboxylic acid. While the keto (oxo) form is generally predominant, the potential for this equilibrium is an important consideration in its reactivity and intermolecular interactions.
Caption: Tautomeric equilibrium between the primary keto and enol forms.
Summary of Physicochemical Properties
The following table summarizes the available, though largely predicted, physicochemical data for the title compound. It is imperative for any research program to experimentally verify these values. The subsequent sections provide the necessary protocols for this validation.
| Property | Value / Observation | Source(s) |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| CAS Number | 99066-77-0 | [2] |
| Density | 1.56 g/cm³ (Predicted) | [1][3] |
| Boiling Point | 561.5 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 293.4 °C (Predicted) | [1] |
| pKa (Predicted) | 13.74 ± 0.20 (Predicted, likely N-H proton) | [3] |
| Solubility | Water soluble; Soluble in polar aprotic solvents (e.g., DMSO), moderately soluble in alcohols. | [1] |
Expert Insight on Acidity (pKa): The predicted pKa of ~13.74 is chemically inconsistent with a carboxylic acid functional group, which typically exhibits a pKa in the range of 2-5.[4] It is highly probable that this predicted value refers to the deprotonation of the amide N-H proton under strongly basic conditions. The carboxylic acid proton is expected to be the most acidic site. Experimental determination via potentiometric titration is essential to clarify the true acidic dissociation constant(s) governing the molecule's ionization state under physiological pH. The presence of the electron-withdrawing quinazolinone ring system would likely render the carboxylic acid slightly more acidic than benzoic acid (pKa ≈ 4.2).
Experimental Protocols for Characterization
The following protocols are designed as self-validating systems, providing researchers with a robust framework for characterization.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It ensures that the solvent is truly saturated with the solute over a sufficient period, providing a value that is critical for predicting oral absorption and designing formulations.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
System Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4). Ensure the temperature of a shaker bath is controlled to the desired value (e.g., 25°C or 37°C).
-
Addition of Solute: Add an excess amount of solid 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid to a series of glass vials (n=3 for statistical validity) containing a known volume of the buffer. The presence of undissolved solid material at the end of the experiment is essential to confirm that equilibrium has been reached.
-
Equilibration: Seal the vials and place them in the shaker bath. Agitate at a constant speed for a defined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. This step is critical; any particulate matter will artificially inflate the measured solubility.
-
Quantification: Prepare a standard curve of the compound in the analysis solvent (e.g., DMSO or mobile phase). Dilute the filtered supernatant with the analysis solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Data Analysis: Calculate the solubility from the quantified concentration, taking into account any dilution factors. Report the mean and standard deviation of the replicate measurements.
Protocol for Thermal Analysis (Melting Point & Stability via DSC)
Causality: Differential Scanning Calorimetry (DSC) is superior to a simple melting point apparatus because it provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus) and can reveal other thermal events like decomposition, polymorphism, or glass transitions. For a compound with a high predicted boiling point, DSC is essential to determine if it melts cleanly or decomposes.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured values.
-
Sample Preparation: Accurately weigh 1-3 mg of the finely ground compound into a clean aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to use as a reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate, typically 10°C/min, over a relevant temperature range (e.g., 25°C to 350°C).
-
Data Acquisition & Interpretation: Record the heat flow as a function of temperature.
-
Melting: A sharp endothermic peak indicates melting. The extrapolated onset temperature of this peak is reported as the melting point (Tₘ).
-
Decomposition: A broad, irregular endotherm or an exothermic event following the melt suggests decomposition. The high predicted flash point of 293.4°C suggests the compound is thermally stable to a high temperature.[1]
-
Purity: The shape of the melting peak can give a qualitative indication of purity. Impurities typically cause peak broadening and a depression of the melting point.
-
Protocol for Spectroscopic Characterization
Causality: A full spectroscopic profile (NMR, IR, MS) provides an unambiguous confirmation of the chemical structure. Each technique provides complementary information about the molecular framework, functional groups, and mass.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent starting choice due to its high polarity, which should effectively dissolve the compound, and its ability to slow the exchange of labile N-H and O-H protons, allowing them to be observed.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a clean vial. Once fully dissolved, filter the solution through a pipette with a small glass wool plug into a clean, dry NMR tube.
-
Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
3.3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the dry compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Obtain the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
3.3.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF). Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Predicted Spectroscopic Profile
In the absence of published experimental spectra, the following profile is predicted based on the known structure. This serves as a benchmark for experimental verification.
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons (4H): Expect complex multiplets in the range of δ 7.0-8.5 ppm, corresponding to the protons on the fused benzene ring.
-
Olefinic Proton (1H): A singlet is expected for the proton at position 3 of the quinazolinone ring.
-
Amide N-H (1H): A broad singlet, likely > δ 10 ppm.
-
Carboxylic Acid O-H (1H): A very broad singlet, likely > δ 12 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Expect 9 distinct carbon signals.
-
Carboxyl Carbon (-COOH): δ 165-175 ppm.
-
Amide Carbonyl (-C=O): δ 160-170 ppm.
-
Aromatic/Olefinic Carbons: Multiple signals between δ 110-150 ppm.
-
-
FT-IR (KBr Pellet, cm⁻¹):
-
O-H Stretch (acid): Very broad band from 2500-3300.
-
N-H Stretch (amide): Moderate, sharp peak around 3200.
-
C=O Stretch (acid): Strong peak around 1700-1725.
-
C=O Stretch (amide): Strong peak around 1650-1680.
-
C=C/C=N Stretches: Multiple peaks in the 1450-1620 region.
-
-
Mass Spectrometry (ESI):
-
Positive Mode [M+H]⁺: Expected at m/z 191.04.
-
Negative Mode [M-H]⁻: Expected at m/z 189.03.
-
Key Fragments: Loss of CO₂ (m/z 44) and/or H₂O (m/z 18) from the molecular ion are likely fragmentation pathways.
-
Conclusion
2-oxo-1,2-dihydroquinazoline-4-carboxylic acid is a compound of significant interest, yet its fundamental physicochemical properties are not well-documented in peer-reviewed literature. The data available from commercial suppliers provides a useful starting point but must be treated as provisional. This guide provides the necessary context and, more critically, the robust experimental frameworks required for researchers to confidently characterize this molecule. By employing these detailed protocols, scientists in drug development and chemical research can generate the reliable, high-quality data essential for making informed decisions in their research endeavors.
References
-
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. Retrieved January 26, 2026, from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved January 26, 2026, from [Link]
-
Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved January 26, 2026, from [Link]
Sources
An In-depth Technical Guide to 2-Oxo-1,2-dihydroquinazoline-4-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid (C9H6N2O3), a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and known biological activities, while also exploring its potential as a versatile building block for novel therapeutics. This document is intended to be a living resource, providing both foundational knowledge and a framework for future investigation.
Introduction: The Quinazoline Scaffold - A Cornerstone of Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors allow for diverse and high-affinity interactions with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for a variety of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders.[2] The 2,3-Dihydroquinazolin-4-one (DHQ) framework, a close relative of our topic compound, is a core structural component in many biologically active molecules.[3]
Molecular Profile of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic Acid
Chemical Identity:
| Property | Value |
| IUPAC Name | 2-oxo-1H-quinazoline-4-carboxylic acid[1] |
| Molecular Formula | C9H6N2O3[1] |
| Molecular Weight | 190.16 g/mol [1][4] |
| CAS Number | 99066-77-0[1][4] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O[1] |
Structural and Physicochemical Properties:
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is characterized by its quinazoline core with an oxo group at the 2-position and a carboxylic acid moiety at the 4-position.[1] The molecule possesses a planar aromatic system, a feature common to quinazoline derivatives that contributes to its interaction with biological macromolecules.[1] The presence of the carboxylic acid group imparts acidic properties to the molecule and provides a key reactive handle for synthetic modifications.[1]
The molecule's structure suggests a propensity for hydrogen bonding, both as a donor (from the N-H and O-H groups) and as an acceptor (from the carbonyl and carboxyl oxygens). This characteristic is crucial for its interaction with biological targets. Computational studies on related quinazoline derivatives indicate that the carboxylic acid group tends to be coplanar with the quinazoline ring system due to intramolecular hydrogen bonding.[1]
Synthesis and Chemical Reactivity
While 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is commercially available for research purposes, understanding its synthesis provides valuable insights into its chemistry and potential for derivatization.[4] The quinazoline-2,4(1H,3H)-dione scaffold, a closely related structure, can be synthesized through various methods, including the reaction of 2-aminobenzonitriles with carbon dioxide, often facilitated by ionic liquids.[5] Another approach involves the DMAP-catalyzed one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate.[6]
The reactivity of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is dominated by its carboxylic acid functionality. Key reactions include:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]
-
Amidation: Reaction with amines, often activated by coupling agents, to generate a diverse library of amides. This is a particularly valuable transformation in drug discovery for tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.[1]
-
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed to yield 2-oxo-1,2-dihydroquinazoline.[1]
Caption: Synthetic pathways to the quinazolinone core and key reactions of the title compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, as well as a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm), which is often broad and can exchange with D₂O.[7] The NH proton of the quinazolinone ring would also be present.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the quinazolinone ring, and a downfield signal for the carboxylic acid carbon (typically in the range of 165-185 ppm).[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹).[7] A sharp C=O stretching vibration for the carboxylic acid will be observed around 1710-1760 cm⁻¹, and another C=O stretch for the quinazolinone ring will also be present.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.
Biological Activities and Therapeutic Potential
Preliminary investigations have highlighted the potential of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid in several therapeutic areas.[1] However, it is important to note that research in this specific molecule is still in its early stages.
Enzyme Inhibition:
The compound has been investigated for its potential to inhibit various enzymes, including kinases and proteases.[1] These enzyme families are critical targets in numerous diseases, particularly cancer and inflammatory disorders. The quinazoline scaffold is a known "hinge-binder" for many kinases, and it is plausible that 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid could serve as a starting point for the development of potent and selective kinase inhibitors.
Caption: Hypothetical mechanism of action as a receptor tyrosine kinase inhibitor.
Antimicrobial Activity:
Limited research suggests that 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid may possess antibacterial properties.[1] The broader family of quinazolinone derivatives has been extensively studied for its antimicrobial effects, with some analogues acting as inhibitors of bacterial gyrase and DNA topoisomerase IV.[2] Further investigation is warranted to determine the spectrum of activity and the mechanism of action of the title compound against various bacterial strains.
Anticancer Activity:
Preliminary studies indicate potential anticancer activity for this compound.[1] The quinazoline scaffold is present in several approved anticancer drugs, such as gefitinib and erlotinib, which are EGFR kinase inhibitors.[8] Derivatives of the related 2-oxo-1,2-dihydroquinoline-4-carboxamide have been shown to induce autophagy in esophageal squamous cell carcinoma cells.[9] The antiproliferative effects of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid and its derivatives should be explored in a panel of cancer cell lines to identify potential therapeutic applications.
Future Research Directions
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid represents a promising starting point for the development of novel therapeutic agents. Future research should focus on the following areas:
-
Comprehensive Biological Screening: A systematic evaluation of the compound's activity against a broad range of biological targets, including a diverse panel of kinases, proteases, and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of derivatives to understand how modifications to the quinazoline core, the carboxylic acid moiety, and the aromatic ring affect biological activity and selectivity.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed biological activity, including target identification and validation.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound and its promising analogues to assess their drug-likeness.
Conclusion
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a versatile heterocyclic compound with a foundation in the privileged quinazoline scaffold. While current research on this specific molecule is in its nascent stages, the preliminary findings regarding its potential as an enzyme inhibitor and antimicrobial and anticancer agent are encouraging. Its chemical tractability, particularly at the carboxylic acid position, makes it an attractive starting point for medicinal chemistry campaigns. This guide has provided a comprehensive overview of the current knowledge surrounding this compound and has laid out a roadmap for future research that could unlock its full therapeutic potential.
References
-
ResearchGate. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Retrieved from [Link]
-
PubChem. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. Retrieved from [Link]
- Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
-
National Institutes of Health. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]
-
RSC Medicinal Chemistry. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]
-
ACS Publications. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of kynurenic acid (KYNA, 4-hydroxyquinoline-2-carboxylic acid).... Retrieved from [Link]
-
PubMed. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
ChemBK. (n.d.). quinazoline-2,4(1H,3H)-dione. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. Buy 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | 99066-77-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazolinone Core in Modern Drug Discovery
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, with its molecular formula C₉H₆N₂O₃ and a molecular weight of approximately 190.16 g/mol , represents a key intermediate and a pharmacologically significant entity in its own right.[2] Its unique arrangement of a lactam, a carboxylic acid, and a fused aromatic system presents a distinct spectroscopic fingerprint, crucial for its identification, characterization, and the development of new chemical entities. This guide provides an in-depth exploration of the spectroscopic analysis of this compound, offering both theoretical insights and practical, field-proven protocols for its comprehensive characterization.
Molecular Structure and its Spectroscopic Implications
The structure of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, featuring a fused benzene and pyrimidine ring system, dictates its spectroscopic behavior. The presence of multiple heteroatoms (nitrogen and oxygen) and the carboxylic acid functionality leads to a molecule with significant polarity. The planar aromatic system, a hallmark of quinazoline derivatives, is maintained through π-electron delocalization. This inherent structure gives rise to characteristic signals in various spectroscopic techniques, which will be elucidated in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, both ¹H and ¹³C NMR provide critical information on the proton and carbon environments within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid is expected to show distinct signals for the aromatic protons, the N-H proton of the lactam, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the quinazolinone core.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.90 - 8.10 | d | ~8.0 |
| H-6 | 7.30 - 7.50 | t | ~7.5 |
| H-7 | 7.60 - 7.80 | t | ~7.5 |
| H-8 | 7.40 - 7.60 | d | ~8.0 |
| N1-H | 11.0 - 12.0 | br s | - |
| COOH | 13.0 - 14.0 | br s | - |
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its excellent ability to dissolve the polar carboxylic acid and to avoid the exchange of the acidic N-H and COOH protons with deuterium, which would otherwise render them invisible in the spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point.
Experimental Protocol for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
Caption: Workflow for ¹H and ¹³C NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms in 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid are influenced by their hybridization and the nature of the atoms they are bonded to.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160.0 - 162.0 |
| C-4 | 145.0 - 147.0 |
| C-4a | 118.0 - 120.0 |
| C-5 | 125.0 - 127.0 |
| C-6 | 122.0 - 124.0 |
| C-7 | 134.0 - 136.0 |
| C-8 | 115.0 - 117.0 |
| C-8a | 140.0 - 142.0 |
| COOH | 165.0 - 167.0 |
Causality Behind Experimental Choices:
-
Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. This enhances the signal-to-noise ratio and simplifies interpretation.
-
Number of Scans: A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
Experimental Protocol for ¹³C NMR Analysis
The experimental protocol for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled pulse sequence is used, and a significantly larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid is expected to show characteristic absorption bands for the N-H, C=O (lactam and carboxylic acid), and C-O bonds, as well as aromatic C-H and C=C stretching vibrations.
Predicted FT-IR Data (ATR)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H (Lactam) | 3200 - 3100 | Medium, Sharp |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=O (Lactam) | 1680 - 1650 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |
Causality Behind Experimental Choices:
-
ATR Technique: Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality spectra.[3] The sample is simply placed in contact with the ATR crystal.
Experimental Protocol for FT-IR (ATR) Analysis
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FT-IR (ATR) analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum Data (ESI-)
| Ion | Predicted m/z | Interpretation |
| [M-H]⁻ | 189.03 | Molecular ion (deprotonated) |
| [M-H-CO₂]⁻ | 145.04 | Loss of carbon dioxide |
| [M-H-CO₂-CO]⁻ | 117.04 | Subsequent loss of carbon monoxide |
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, as it typically produces the molecular ion with minimal fragmentation.[4] Negative ion mode is often preferred for carboxylic acids as they readily lose a proton to form [M-H]⁻ ions.
-
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that allows for the separation of components in a mixture before they are introduced into the mass spectrometer, ensuring that the mass spectrum is of a pure compound.
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
LC Separation:
-
Inject the sample onto a suitable reversed-phase HPLC column (e.g., C18).
-
Elute the sample using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
-
MS Detection:
-
The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode over an appropriate m/z range (e.g., 50-500).
-
Caption: Workflow for LC-MS analysis.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the quinazolinone ring is expected to give rise to characteristic absorption bands in the UV region.
Predicted UV-Vis Data (in Methanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~220-240 | High | π → π |
| ~280-300 | Medium | π → π |
| ~320-340 | Low | n → π* |
Causality Behind Experimental Choices:
-
Solvent: A UV-transparent solvent such as methanol or ethanol is used to dissolve the sample.
-
Cuvette: Quartz cuvettes are used as they are transparent in the UV region.[5]
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Summary of Spectroscopic Data
The following table summarizes the key predicted spectroscopic data for 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid.
| Technique | Key Predicted Features |
| ¹H NMR | Aromatic protons (δ 7.3-8.1), N-H (δ 11.0-12.0), COOH (δ 13.0-14.0) |
| ¹³C NMR | C=O (lactam, δ 160-162), C=O (acid, δ 165-167), aromatic carbons (δ 115-147) |
| FT-IR | O-H (broad, 3300-2500 cm⁻¹), N-H (3200-3100 cm⁻¹), C=O (strong, 1710-1650 cm⁻¹) |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 189.03 |
| UV-Vis | λmax at ~230, ~290, and ~330 nm |
Conclusion
The comprehensive spectroscopic analysis of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, utilizing a combination of NMR, IR, MS, and UV-Vis techniques, provides a robust framework for its unequivocal identification and characterization. The predicted data and detailed protocols outlined in this guide serve as a valuable resource for researchers in drug discovery and development, facilitating the efficient and accurate analysis of this important heterocyclic compound and its derivatives. The convergence of these spectroscopic techniques offers a self-validating system for structural confirmation, which is paramount in the rigorous environment of pharmaceutical research.
References
-
SciSpace. (2021). Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline. Journal of Chemistry, 2021, 6612177. [Link]
-
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1672. [Link]
-
ResearchGate. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(x160997). [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
CFM-ID. (n.d.). CFM-ID 4.0. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
PubMed Central. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(11), 746. [Link]
Sources
The Quinazolinone Core: A Historical and Synthetic Journey in Drug Discovery
Abstract
The quinazolinone scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, represents one of medicinal chemistry's most "privileged structures." Its journey from an early synthetic curiosity to the core of numerous natural products and blockbuster pharmaceuticals is a testament to its remarkable chemical stability and versatile biological activity. This in-depth guide provides a technical and historical narrative for researchers, scientists, and drug development professionals. We will trace the discovery of the quinazolinone ring system, detail its foundational synthetic methodologies, explore its prevalence in nature, analyze the dramatic rise and fall of its most infamous derivative, methaqualone, and conclude with its modern role in targeted cancer therapy. This guide emphasizes the causality behind experimental choices and provides validated protocols and workflows to serve as a practical resource for today's drug discovery programs.
Part 1: The Genesis of a Privileged Scaffold
The story of the quinazolinone core does not begin with the final fused structure but with the systematic chemical exploration of aromatic amines and acids in the 19th century. The intrinsic stability and rich chemical functionality of this bicyclic system would only be appreciated after decades of foundational work.
Unveiling the Quinazoline Ring System
The first derivative of this heterocyclic family was synthesized in 1869 by Peter Griess. He reported that the reaction of anthranilic acid with cyanogen produced a bicyclic product he named "bicyanoamido benzoyl," which was later identified as 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2] This initial synthesis established the fundamental chemical logic: the fusion of a benzene ring precursor (anthranilic acid) with a source of the pyrimidine ring's C2 and N3 atoms.
The parent compound, quinazoline, was named in 1887 by Weddige, and its synthesis was reported later, with a notable route devised by Siegmund Gabriel in 1903.[2] However, it was the oxidized form, the quinazolinone, that would capture the sustained interest of the scientific community due to its prevalence in nature and its profound biological effects.
Foundational Synthetic Protocols
The early syntheses of the quinazolinone core laid the groundwork for nearly all subsequent derivative chemistry. The causality behind these methods rests on the formation of an N-acylanthranilic acid or a related intermediate, which then undergoes intramolecular cyclization and dehydration to form the thermodynamically stable fused ring system.
The original Griess synthesis is of significant historical importance as the first documented creation of a quinazolinone derivative.[1][2] While modern methods are often preferred for their safety and efficiency, the original logic provides a crucial foundation.
-
Reactant Preparation: Anthranilic acid is dissolved in a suitable solvent (e.g., ethanol).
-
Cyanogen Addition: Gaseous cyanogen (highly toxic, handled with extreme caution) is bubbled through the solution. The electrophilic carbon of the cyanogen is attacked by the nucleophilic amino group of the anthranilic acid.
-
Intermediate Formation: An N-cyanoamidobenzoyl intermediate is formed.
-
Cyclization: Under the reaction conditions, the intermediate undergoes intramolecular cyclization. The carboxylic acid group attacks the nitrile carbon, leading to the formation of the heterocyclic ring.
-
Isolation: The product, 2-cyano-3,4-dihydro-4-oxoquinazoline, precipitates from the solution and is isolated via filtration.
The Niementowski synthesis, first reported in 1895, became a more common and versatile method.[3][4] It involves the simple thermal condensation of anthranilic acid with an amide. The choice of amide directly dictates the substituent at the 2-position of the quinazolinone ring, making it a powerful tool for building chemical libraries.
-
Reactant Mixing: Anthranilic acid (1.0 eq) and a suitable amide (e.g., formamide, 3.0-5.0 eq) are combined in a round-bottom flask equipped with a condenser. No solvent is typically required.
-
Thermal Condensation: The mixture is heated to 130–150°C. The reaction proceeds via the formation of an intermediate N-acylanthranilic acid, which immediately cyclizes under the high-temperature conditions, eliminating a molecule of water.[5]
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the consumption of the limiting reagent (anthranilic acid) is complete (typically 4-6 hours).
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the resulting solid is triturated with a cold aqueous sodium bicarbonate solution to remove any unreacted anthranilic acid.
-
Purification: The crude solid is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4(3H)-quinazolinone product.
Modern variations of this protocol utilize microwave irradiation to dramatically reduce reaction times (often to minutes) and improve yields.[1][3]
Caption: Synthetic workflow for the preparation of Methaqualone.
Part 4: The Modern Era - Rational Design and Targeted Therapies
The legacy of the quinazolinone scaffold was not defined by methaqualone's notoriety. Instead, the vast body of research it generated, including extensive SAR studies, paved the way for its modern renaissance in the field of oncology.
Structure-Activity Relationship (SAR) Insights
Decades of research have shown that the biological activity of quinazolinones can be finely tuned by modifying substituents at key positions. This understanding is the cornerstone of rational drug design.
-
Position 2: Substituents here significantly influence the compound's interaction with the target protein. Small alkyl groups (like the methyl in methaqualone) or aromatic rings can be installed.
-
Position 3: This position is critical for modulating activity. Attaching various aryl or alkyl groups allows for the exploration of specific binding pockets in target enzymes.
-
Positions 6 and 7 (Benzene Ring): Substitution at these positions with electron-withdrawing or donating groups, or with solubilizing moieties, is crucial for optimizing pharmacokinetic properties and target affinity.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Scaffold: A Technical Guide to 2-Oxo-Quinazoline Derivatives in Modern Drug Discovery
Abstract
The quinazoline nucleus, a fused heterocycle of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry, underpinning a significant number of clinically approved therapeutics.[1] Among its various oxidized forms, the 2-oxo-quinazoline scaffold has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of 2-oxo-quinazoline derivatives, with a specific focus on their synthesis, anticancer, and antimicrobial properties. We will delve into the mechanistic intricacies of their action, supported by detailed experimental protocols and structure-activity relationship analyses, to offer researchers and drug development professionals a thorough understanding of this versatile chemical entity.
The 2-Oxo-Quinazoline Core: A Privileged Pharmacophore
The 2-oxo-quinazoline scaffold is characterized by a carbonyl group at the C2 position of the quinazoline ring system. This seemingly simple modification imparts a unique set of physicochemical properties that facilitate interactions with a diverse array of biological targets. These derivatives can be broadly classified into two main categories: 1,2-dihydro-2-oxoquinazolines and quinazoline-2,4(1H,3H)-diones. The presence of lactam functionality allows for hydrogen bonding interactions, a critical feature in many ligand-receptor binding events. Furthermore, the aromatic nature of the fused ring system provides a rigid framework for the precise spatial orientation of various substituents, enabling the fine-tuning of pharmacological activity.
The therapeutic potential of quinazoline derivatives is vast, with documented activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[2][3] Notably, several quinazoline-based drugs, such as gefitinib and erlotinib, have received FDA approval for the treatment of various cancers, underscoring the clinical significance of this scaffold.[1] This guide will specifically focus on the burgeoning research surrounding 2-oxo-quinazoline derivatives, highlighting their promise as next-generation therapeutic agents.
Synthetic Strategies for 2-Oxo-Quinazoline Derivatives
The construction of the 2-oxo-quinazoline core can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and versatile approach involves the cyclization of anthranilic acid derivatives.
Synthesis of Quinazoline-2,4(1H,3H)-diones from Anthranilic Acid
A common and straightforward method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of anthranilic acid with urea or its derivatives.[4] This one-pot synthesis is attractive for its simplicity and the ready availability of the starting materials.
Caption: Synthesis of Quinazoline-2,4(1H,3H)-dione.
Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid [4]
-
Reactant Preparation: In a round-bottom flask, combine anthranilic acid (1 equivalent) and urea (2-3 equivalents).
-
Reaction: Heat the mixture in an oil bath at 180-190 °C for 1-2 hours. The reaction mixture will melt and then solidify.
-
Work-up: Cool the flask to room temperature. Add a 10% sodium hydroxide solution to the solid mass and heat until it dissolves.
-
Purification: Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude quinazoline-2,4(1H,3H)-dione.
-
Recrystallization: Recrystallize the crude product from ethanol or acetic acid to yield the pure compound.
Synthesis from 2-Aminobenzonitriles
An alternative and efficient method for synthesizing quinazoline-2,4(1H,3H)-diones involves the reaction of 2-aminobenzonitriles with carbon dioxide, often catalyzed by an ionic liquid.[2] This approach is notable for its green chemistry principles, utilizing CO2 as a C1 source.
Caption: Synthesis from 2-Aminobenzonitriles.
This method offers a high-yield, solvent- and metal-free route to quinazoline-2,4(1H,3H)-diones.[2]
Anticancer Activity of 2-Oxo-Quinazoline Derivatives
A significant body of research has focused on the anticancer potential of 2-oxo-quinazoline derivatives. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.
Mechanism of Action: Targeting Receptor Tyrosine Kinases
A primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway and Inhibition by 2-Oxo-Quinazoline Derivatives
Caption: EGFR Signaling Pathway Inhibition.
2-Oxo-quinazoline derivatives, particularly those with appropriate substitutions at the N1 and C4 positions, can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[3] This inhibition blocks the downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[6]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of 2-oxo-quinazoline derivatives are typically evaluated against a panel of human cancer cell lines using assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 | MCF-7 (Breast) | 0.0977 | [6] |
| Compound 4c | A549 (Lung) | 5.2 | [5] |
| Compound 4b | HCT-116 (Colon) | 5.93 | [5] |
| Compound 4a | HepG2 (Liver) | 6.80 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-oxo-quinazoline derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Antimicrobial Activity of 2-Oxo-Quinazoline Derivatives
In addition to their anticancer properties, 2-oxo-quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The antimicrobial mechanism of action for some quinazolinone derivatives is believed to involve the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. Their inhibition leads to the disruption of these processes and ultimately results in bacterial cell death. This mechanism is similar to that of the fluoroquinolone class of antibiotics.[4]
Caption: Antimicrobial Mechanism of Action.
Spectrum of Antimicrobial Activity
2-Oxo-quinazoline derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Derivative A-2 | E. coli | Excellent | [8] |
| Derivative A-4 | P. aeruginosa | Excellent | [8] |
| Quinazolinone Schiff bases | S. aureus | Active | [9] |
| Quinazolinone Schiff bases | E. coli | Active | [9] |
Future Perspectives
The 2-oxo-quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research directions will likely focus on:
-
Lead Optimization: Further derivatization of the 2-oxo-quinazoline core to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to uncover novel therapeutic applications.
-
Combination Therapies: Exploring the synergistic effects of 2-oxo-quinazoline derivatives with existing anticancer and antimicrobial drugs to combat drug resistance.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new treatments to patients.
The versatility and proven therapeutic potential of 2-oxo-quinazoline derivatives ensure their continued importance in the landscape of drug discovery and development.
References
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (URL: [Link])
-
Quinazoline synthesis - Organic Chemistry Portal. (URL: [Link])
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])
-
Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. (URL: [Link])
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (URL: [Link])
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (URL: [Link])
-
A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. (URL: [Link])
-
Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. (URL: [Link])
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (URL: [Link])
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (URL: [Link])
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (URL: [Link])
-
Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (URL: [Link])
-
New quinazoline sulfonamide derivatives as potential anticancer agents: Identifying a promising hit with dual EGFR/VEGFR-2 inhibitory and radiosensitizing activity. (URL: [Link])
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (URL: [Link])
-
Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. (URL: [Link])
-
Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. (URL: [Link])
-
A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. (URL: [Link])
-
Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (URL: [Link])
-
Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (URL: [Link])
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (URL: [Link])
-
Synthesis of quinazolinones - Organic Chemistry Portal. (URL: [Link])
-
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (URL: [Link])
-
Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (URL: [Link])
Sources
- 1. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
Theoretical Insights into the Planarity of the Quinazoline Ring System: A Technical Guide for Researchers
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The planarity of this bicyclic heteroaromatic system is a critical determinant of its physicochemical properties and biological activity, influencing everything from molecular stacking interactions in DNA intercalation to the precise fit within enzyme active sites. This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings of quinazoline ring planarity. We delve into the computational methodologies used to assess planarity, dissect the factors that induce deviations from this ideal geometry, and provide a validated protocol for researchers to conduct their own theoretical analyses. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural nuances of the quinazoline ring system.
The Quinazoline Nucleus: A Privileged Scaffold
The quinazoline ring system is a fused aromatic heterocycle, consisting of a benzene ring fused to a pyrimidine ring.[1][2] This arrangement of atoms confers a unique set of electronic and structural properties that make it a "privileged scaffold" in drug discovery.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Many successful drugs, such as gefitinib and erlotinib, feature the quinazoline core, highlighting its importance in modern medicine.[4] The overall geometry of the quinazoline ring system is inherently planar, a consequence of the sp² hybridization of its constituent carbon and nitrogen atoms and the delocalization of π-electrons across the bicyclic structure.[5]
The Significance of Planarity in Molecular Interactions
In the realm of drug design and molecular biology, the planarity of a molecule is far from a trivial geometric feature. For aromatic systems like quinazoline, planarity is intrinsically linked to aromaticity and the ability to participate in crucial non-covalent interactions. These interactions include:
-
π-π Stacking: Planar aromatic rings can stack on top of one another, a fundamental interaction in the stabilization of DNA and RNA structures, and a key mechanism by which some drugs intercalate into DNA.
-
Cation-π Interactions: The electron-rich face of a planar aromatic ring can interact favorably with cations, an important interaction in protein-ligand binding.
-
Receptor Binding: The rigid, planar geometry of the quinazoline ring can be essential for fitting into the well-defined binding pockets of target proteins, such as the ATP-binding site of kinases.
Deviations from planarity, even slight ones, can significantly alter these interactions, leading to a loss of biological activity. Therefore, a thorough understanding and ability to predict the planarity of novel quinazoline derivatives is paramount in the drug discovery process.
Theoretical Methodologies for Assessing Planarity
Computational chemistry provides a powerful toolkit for investigating the three-dimensional structure of molecules with a high degree of accuracy. The primary methods employed for studying the planarity of the quinazoline ring system are rooted in quantum mechanics.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying the electronic structure and geometry of molecules.[6][7] DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for the study of medium-sized organic molecules like quinazoline derivatives.[8][9]
Ab Initio Methods
Ab initio (from the beginning) methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. While generally more computationally expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate geometric information, often considered the "gold standard" in computational chemistry.
Quantifying Planarity: Dihedral Angles
The planarity of a ring system is quantitatively assessed by examining the dihedral angles between the atoms that constitute the ring. A dihedral angle is the angle between two intersecting planes.[10][11][12][13] For a perfectly planar ring, all dihedral angles involving four consecutive ring atoms will be either 0° or 180°. Small deviations from these values indicate a puckering or distortion of the ring from planarity.
Factors Influencing the Planarity of the Quinazoline Ring
While the parent quinazoline molecule is planar, the introduction of substituents can induce deviations from this ideal geometry. The primary factors at play are:
-
Steric Hindrance: Bulky substituents placed in close proximity on the quinazoline ring can lead to steric repulsion, forcing the ring to pucker to alleviate the strain. The nature and position of these substituents are critical.[4]
-
Electronic Effects: The electronic nature of substituents can influence the electron distribution within the quinazoline ring system.[14][15] While less direct than steric effects, significant perturbations of the π-system can, in some cases, lead to minor geometric distortions.
-
Crystal Packing Forces: In the solid state, the intermolecular forces within a crystal lattice can sometimes induce slight deviations from the gas-phase or solution-phase geometry. This is an important consideration when comparing theoretical calculations (often performed on an isolated molecule) with experimental X-ray crystal structures.
Case Study: A Quinazolinone-Nitrate Complex
A study on a quinazolinone-nitrate complex provides a concrete example of minor deviations from planarity.[16] X-ray crystallographic analysis revealed that while the two ring systems of the cation are largely planar, there are small but measurable deviations. The N2 atom was found to lie 0.039 Å below the averaged ring plane, while the carbonyl oxygen deviated by 0.032 Å in the opposite direction.[16] This resulted in the plane of the amide group deviating by approximately 1.9° from the averaged ring plane of the entire cation.[16] DFT calculations performed in this study also highlighted the influence of the surrounding medium on the stability of different isomers.[16]
Experimental Validation: The Role of X-ray Crystallography
Theoretical predictions of molecular geometry must be validated by experimental data. Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state.[5][17] The crystallographic data provides a direct measure of bond lengths, bond angles, and dihedral angles, allowing for a direct comparison with the results of computational studies. Several studies have utilized X-ray crystallography to confirm the structures of novel quinazoline derivatives.[5][16][17]
Protocol: A Step-by-Step Guide to a DFT-Based Planarity Analysis
This section provides a detailed protocol for performing a geometry optimization and planarity analysis of a substituted quinazoline derivative using Density Functional Theory.
Software and Hardware Requirements
-
Molecular Modeling Software: A graphical user interface for building and visualizing molecules (e.g., Avogadro, ChemDraw).[18]
-
Computational Chemistry Package: A program capable of performing DFT calculations (e.g., Gaussian, ORCA, GAMESS).[19][20]
-
High-Performance Computing (HPC) Resources: Access to a multi-core workstation or a computing cluster is recommended for timely completion of calculations.
Computational Workflow
The following diagram illustrates the key steps in the computational workflow for assessing the planarity of a quinazoline derivative.
Caption: Computational workflow for planarity analysis.
Step-by-Step Methodology
Step 1: Building the Initial Molecular Structure
-
Using a molecular editor, construct the 3D model of the quinazoline derivative of interest.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more computationally intensive DFT calculations.[7]
-
Save the coordinates in a format compatible with your chosen computational chemistry package (e.g., .xyz, .mol).
Step 2: Setting up the DFT Calculation
-
Choosing a Functional and Basis Set: The choice of functional and basis set is crucial for obtaining accurate results.[21] A commonly used and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[7] For higher accuracy, larger basis sets such as 6-311+G(2d,p) can be employed.
-
Input File Preparation: Create an input file for your computational chemistry software. This file will specify:
-
The molecular coordinates.
-
The desired level of theory (e.g., B3LYP/6-31G(d,p)).
-
The type of calculation: Opt for geometry optimization followed by Freq for a frequency calculation.
-
The charge and multiplicity of the molecule.
-
Optional: A solvent model (e.g., PCM) if you wish to simulate the effects of a solvent.[8][9]
-
Step 3: Running the Calculation
Submit the input file to the computational chemistry software on your workstation or HPC cluster. The time required for the calculation will depend on the size of the molecule and the chosen level of theory.
Step 4: Analyzing the Results
-
Confirming a True Minimum: After the calculation is complete, first inspect the output of the frequency calculation. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point, and the geometry is not a stable structure.
-
Measuring Dihedral Angles: Open the optimized geometry in your molecular visualization software. Use the measurement tools to determine the dihedral angles of the atoms within the quinazoline ring system.
-
Visualizing Deviations from Planarity: Visualize the optimized structure and look for any obvious puckering or out-of-plane atoms.
Advanced Analyses
For a more in-depth understanding of the electronic structure and bonding, consider performing:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the hybridization of atoms and the delocalization of electrons within the ring system.[22][23][24][25]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM can be used to characterize the nature of the chemical bonds within the quinazoline ring.[26][27][28][29][30]
Data Presentation: Quantifying Non-Planarity
To facilitate the comparison of planarity across a series of quinazoline derivatives, it is useful to tabulate the key dihedral angles.
| Dihedral Angle | Unsubstituted Quinazoline (Calculated) | Substituted Derivative X (Calculated) |
| C4-C4a-C5-C6 | ~0.0° | Insert Value |
| C4a-C5-C6-C7 | ~0.0° | Insert Value |
| C5-C6-C7-C8 | ~0.0° | Insert Value |
| C6-C7-C8-C8a | ~0.0° | Insert Value |
| C7-C8-C8a-N1 | ~0.0° | Insert Value |
| C8-C8a-N1-C2 | ~0.0° | Insert Value |
| C8a-N1-C2-N3 | ~0.0° | Insert Value |
| N1-C2-N3-C4 | ~0.0° | Insert Value |
| C2-N3-C4-C4a | ~0.0° | Insert Value |
| N3-C4-C4a-C8a | ~0.0° | Insert Value |
Note: The values for the unsubstituted quinazoline are expected to be very close to 0° or 180°, indicating a high degree of planarity. The deviation of the values for the substituted derivative from these ideal values provides a quantitative measure of its non-planarity.
Conclusion and Future Perspectives
The planarity of the quinazoline ring system is a critical parameter that profoundly influences its biological activity. This guide has provided a comprehensive overview of the theoretical methods used to investigate this structural feature, the factors that can lead to deviations from planarity, and a practical, step-by-step protocol for conducting such analyses. As computational resources continue to grow in power and accessibility, the routine application of these theoretical methods will become an increasingly indispensable part of the rational design of novel quinazoline-based therapeutic agents. Future studies will likely focus on developing more accurate and efficient computational models for predicting the behavior of these molecules in complex biological environments, further bridging the gap between theoretical chemistry and practical drug discovery.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. matlantis.com [matlantis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Substituent effects on aromatic interactions in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives [sioc-journal.cn]
- 18. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 23. researchgate.net [researchgate.net]
- 24. sid.ir [sid.ir]
- 25. m.youtube.com [m.youtube.com]
- 26. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
- 27. application.wiley-vch.de [application.wiley-vch.de]
- 28. is.muni.cz [is.muni.cz]
- 29. High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
Introduction: The Quinazolinone Scaffold - A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to the Fundamental Biological Activities of Quinazolinone Scaffolds
The quinazolinone core, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged structure" in the landscape of drug discovery.[1][2] Its rigid, yet versatile, bicyclic framework provides an ideal foundation for the spatial projection of various functional groups, enabling precise interactions with a multitude of biological targets. This inherent adaptability has led to the development of quinazolinone derivatives that exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3]
The properties and biological activities of quinazoline derivatives are profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[2] Structure-activity relationship (SAR) studies have consistently highlighted the significance of substitutions at the C2, C3, C4, C6, and C8 positions in determining the pharmacological profile of these compounds.[1][2] This guide will provide an in-depth exploration of the core biological activities of quinazolinone scaffolds, elucidating the underlying molecular mechanisms, presenting key experimental data, and detailing the protocols used to validate these activities.
Part 1: Anticancer Activities - A Multi-pronged Assault on Malignancy
The application of quinazolinone scaffolds in oncology is one of the most successful and extensively researched areas. These compounds combat cancer through diverse mechanisms, primarily by interfering with critical signaling pathways and cellular processes that drive tumor growth and proliferation.
Mechanism I: Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism for the anticancer effect of many quinazolinones is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[4] In many cancers, such as non-small cell lung cancer (NSCLC), EGFR is overexpressed or mutated, leading to constitutive activation of downstream pro-survival and proliferative signaling pathways.[5]
Quinazolinone-based EGFR inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, function as ATP-competitive inhibitors.[6][7] They occupy the ATP-binding pocket within the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling molecules. This blockade effectively shuts down the Ras-MAPK and PI3K-Akt pathways, leading to cell cycle arrest and apoptosis.[8] The 4-anilinoquinazoline core is a key pharmacophore for this activity, with substitutions on the aniline ring and the quinazolinone nucleus modulating potency and selectivity.[6]
Table 1: EGFR Inhibitory Activity of Representative Quinazolinone Derivatives
| Compound ID | Target Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Erlotinib | EGFR Kinase | 0.045 ± 0.003 | [9] |
| Compound 6d | EGFR Kinase | 0.069 ± 0.004 | [9] |
| Compound 6d | NCI-H460 (NSCLC) | 0.789 | [9] |
| Compound 5g | EGFRwt-TK | > 10 | [7] |
| Compound 5k | EGFRwt-TK | 0.12 | [7] |
| Compound 5l | EGFRwt-TK | 0.11 | [7] |
Mechanism II: Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division by forming the mitotic spindle.[10] Disruption of microtubule polymerization is a clinically validated anticancer strategy. A significant class of quinazolinone derivatives exerts its cytotoxic effects by inhibiting tubulin polymerization.[11]
These compounds typically bind to the colchicine-binding site on β-tubulin.[12][13] This interaction prevents the assembly of α- and β-tubulin heterodimers into functional microtubules. The resulting disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and, ultimately, the induction of apoptosis.[10][11]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a framework for assessing the inhibitory effect of quinazolinone compounds on tubulin polymerization.
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reconstitute lyophilized tubulin protein (>99% pure) in the general tubulin buffer on ice.
-
Prepare a stock solution of the quinazolinone test compound in DMSO. Prepare serial dilutions as required.
-
Prepare positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
-
Assay Procedure:
-
Pipette the tubulin solution into pre-chilled, half-area 96-well plates.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Initiate the polymerization reaction by transferring the plate to a microplate reader pre-heated to 37°C and adding GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of the test compound.
-
Calculate the rate of polymerization from the linear phase of the curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[14]
-
Part 2: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Quinazolinone derivatives have emerged as potent anti-inflammatory agents by targeting central mediators of the inflammatory cascade.
Mechanism I: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15][16] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription.[16] Certain quinazolinone derivatives have been shown to inhibit NF-κB mediated transcription, representing a key mechanism for their anti-inflammatory effects.[17]
Mechanism II: Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Quinazolinone derivatives have been developed as selective inhibitors of COX-2, the isoform predominantly expressed during inflammation, which may offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[3][18] The presence of electron-withdrawing groups on the quinazolinone ring has been shown to enhance anti-inflammatory activity.[18]
Part 3: Neurological Activities - The Anticonvulsant Profile
The quinazolinone scaffold has a long history in neuroscience, dating back to the development of methaqualone. Modern research has focused on developing non-sedating derivatives with potent anticonvulsant activity for the treatment of epilepsy.[19][20]
Mechanism: Positive Allosteric Modulation of GABA-A Receptors
The primary mechanism for the anticonvulsant activity of many quinazolinones involves the potentiation of GABAergic neurotransmission.[21] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[22] It binds to the GABA-A receptor, a ligand-gated ion channel, causing an influx of chloride ions that hyperpolarizes the neuron and reduces its excitability.[23]
Quinazolinone derivatives can act as positive allosteric modulators (PAMs) of the GABA-A receptor.[21][24] They bind to a site on the receptor distinct from the GABA binding site (often the benzodiazepine binding site) and enhance the effect of GABA, increasing the frequency or duration of channel opening.[22][25] This enhanced inhibitory tone helps to suppress the excessive neuronal firing characteristic of seizures.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This in vivo protocol is a standard screening method for identifying compounds with potential anticonvulsant activity.
-
Animal Acclimatization:
-
House male albino mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide free access to food and water.
-
-
Compound Administration:
-
Divide mice into groups (n=6-8 per group): Vehicle control, positive control (e.g., Diazepam), and test groups receiving different doses of the quinazolinone compound.
-
Administer the test compounds or controls intraperitoneally (i.p.).
-
-
Seizure Induction:
-
After a specified pre-treatment time (e.g., 30-45 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each mouse.[19]
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each mouse in an individual observation cage.
-
Observe the animals for 30 minutes and record the following parameters:
-
Latency (time to onset) of the first myoclonic jerk.
-
Presence or absence of generalized clonic-tonic seizures.
-
Mortality within 24 hours.
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., ANOVA, Fisher's exact test).
-
Calculate the percentage of protection against seizures and mortality for each group compared to the vehicle control. A significant increase in seizure latency or a reduction in seizure incidence indicates anticonvulsant activity.[19][21]
-
Part 4: Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinazolinone derivatives have demonstrated significant activity against a range of bacteria and fungi.[1][26] Their mechanism of action often involves interaction with microbial cell walls and DNA structures.[1] SAR studies have revealed that substitutions at the C2 and C3 positions, as well as the presence of halogens at the C6 and C8 positions, are often crucial for potent antimicrobial activity.[1]
Conclusion and Future Outlook
The quinazolinone scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have yielded clinically successful drugs and a rich pipeline of therapeutic candidates targeting a wide array of diseases. The fundamental biological activities—from the targeted inhibition of kinases and microtubules in cancer to the modulation of inflammatory pathways and neuronal receptors—showcase the remarkable versatility of this chemical core.
Future research will likely focus on the development of highly selective and potent next-generation quinazolinones. The use of molecular hybridization, combining the quinazolinone scaffold with other pharmacophores, holds promise for creating dual-action agents with enhanced efficacy.[27][28] As our understanding of disease biology deepens, the rational design of novel quinazolinone derivatives will undoubtedly continue to provide innovative solutions to pressing medical challenges.
References
-
MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Available from: [Link]
-
PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]
-
PMC. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]
-
ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Available from: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of quinazolinone scaffolds via a zinc(ii)-stabilized amidyl radical-promoted deaminative approach. Available from: [Link]
-
MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Available from: [Link]
-
PubMed. (n.d.). Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer. Available from: [Link]
-
PMC - NIH. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Available from: [Link]
-
PMC - NIH. (n.d.). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Available from: [Link]
-
Letters in Applied NanoBioScience. (2025). Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Available from: [Link]
-
PubMed Central. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Available from: [Link]
-
PubMed. (n.d.). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Available from: [Link]
-
PMC - PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]
-
IntechOpen. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]
-
PubMed. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitrile and calcium carbide mediated by K2S. Available from: [Link]
-
IES University, Bhopal. (n.d.). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Available from: [Link]
-
NIH. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Available from: [Link]
-
MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]
-
Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available from: [Link]
-
N.A. (n.d.). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available from: [Link]
-
ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Available from: [Link]
-
N.A. (2021). Advances on Quinazoline Based Congeners for Anticancer Potential. Available from: [Link]
-
MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available from: [Link]
-
YouTube. (2023). NF-κB signaling at the crossroads between chronic inflammation and cancer. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available from: [Link]
-
NIH. (n.d.). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Available from: [Link]
-
MDPI. (n.d.). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Available from: [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Available from: [Link]
-
ACS Omega. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Available from: [Link]
-
N.A. (n.d.). 6 CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS El Kayal W.,. Available from: [Link]
-
MDPI. (n.d.). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Available from: [Link]
-
ResearchGate. (2025). Quinazolinone based hydroxamates as anti-inflammatory agents. Available from: [Link]
-
ResearchGate. (n.d.). Quinazoline hybrids with anticancer activity. Available from: [Link]
-
N.A. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available from: [Link]
-
PMC - NIH. (n.d.). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Available from: [Link]
-
ResearchGate. (2025). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Available from: [Link]
-
FLORE. (2024). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular. Available from: [Link]
-
Taylor & Francis. (2020). Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Available from: [Link]
-
Global Science Books. (n.d.). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Available from: [Link]
-
ACS Omega. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Available from: [Link]
-
NIH. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Available from: [Link]
-
YouTube. (2017). The GABAa Receptor & Positive Allosteric Modulation. Available from: [Link]
-
MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Available from: [Link]
-
YouTube. (2019). NF-κB Pathway | Cell Survival Pathway. Available from: [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics [mdpi.com]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 12. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. m.youtube.com [m.youtube.com]
- 17. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 21. mdpi.com [mdpi.com]
- 22. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 23. flore.unifi.it [flore.unifi.it]
- 24. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 25. m.youtube.com [m.youtube.com]
- 26. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 27. researchgate.net [researchgate.net]
- 28. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid as a Potential Enzyme Inhibitor
Introduction: The Quinazoline Scaffold as a Privileged Structure in Enzyme Inhibition
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] This bicyclic aromatic heterocycle, consisting of fused benzene and pyrimidine rings, is a key structural motif in numerous clinically approved drugs, particularly in oncology.[2] A significant number of these drugs are protein kinase inhibitors, which function by competing with ATP at the enzyme's active site.[1] The structural features of the quinazoline core allow for versatile substitutions, enabling the fine-tuning of inhibitory activity and selectivity against specific enzymes.
This document focuses on 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid , a member of the quinazolinone family. While extensive research has been conducted on various quinazoline derivatives, this specific molecule presents an intriguing candidate for investigation as an enzyme inhibitor. Its structural similarity to known inhibitors of critical enzymes involved in cancer and neurodegeneration warrants a detailed exploration of its potential therapeutic applications.[3]
Herein, we provide a comprehensive guide for researchers and drug development professionals on the synthesis, potential mechanisms of action, and detailed protocols for evaluating the inhibitory activity of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid against two key enzyme targets: Poly(ADP-ribose) polymerase (PARP) and Kynurenine 3-monooxygenase (KMO) .
Rationale for Investigating 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid as an Enzyme Inhibitor
Potential as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway.[4][5] Inhibition of PARP has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[6] The quinazolinone scaffold is a well-established pharmacophore in the design of potent PARP inhibitors.[1][7] Several quinazolinone-based compounds have demonstrated low nanomolar inhibition of PARP enzymes.[7] The structural characteristics of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, featuring the core bicyclic lactam ring system common to many PARP inhibitors, make it a compelling candidate for investigation against this enzyme family.[7]
Potential as a Kynurenine 3-Monooxygenase (KMO) Inhibitor
Kynurenine 3-monooxygenase (KMO) is a key enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism.[8][9] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[8][10] Inhibition of KMO is a promising therapeutic strategy for neurodegenerative disorders, as it can shift the kynurenine pathway towards the production of the neuroprotective metabolite, kynurenic acid.[2][8] While research has focused on various scaffolds for KMO inhibition, the quinoline core, structurally related to quinazoline, has shown promise.[11] Given the neuroprotective potential of modulating this pathway, evaluating the inhibitory effect of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid on KMO is a logical and promising avenue of research.
Synthesis of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid
While various methods exist for the synthesis of quinazolinone derivatives, a reliable method for a closely related analog, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, involves the reaction of isatin with malonic acid.[12][13] This approach can be adapted for the synthesis of the target compound.
Protocol: Synthesis via Condensation of Isatin and Malonic Acid
This protocol is based on the established synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and is expected to yield the target quinazoline analog with appropriate starting materials.[12]
Materials:
-
Isatin (or an appropriate 2-aminobenzaldehyde derivative)
-
Malonic acid
-
Sodium acetate
-
Glacial acetic acid
-
Deionized water
-
Ice
Procedure:
-
To a solution of isatin (1 equivalent) and malonic acid (1 equivalent) in glacial acetic acid, add sodium acetate (0.1 equivalents).
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, add 100 mL of an ice-water mixture to the reaction.
-
The resulting precipitate is the crude product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from water to afford colorless crystals of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid.
Expected Yield: Approximately 90%.[12]
Protocols for Enzymatic Inhibition Assays
The following sections provide detailed, step-by-step protocols for assessing the inhibitory potential of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid against PARP1 and KMO.
Protocol 1: In Vitro PARP1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against human PARP1. The assay is based on the quantification of NAD+ consumption by PARP1, which is a direct measure of its enzymatic activity.[2]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid (dissolved in DMSO)
-
Olaparib (positive control inhibitor, dissolved in DMSO)
-
NAD+ quantitation reagent (e.g., a cycling enzyme mix that generates a fluorescent product from NAD+)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence capabilities
Experimental Workflow:
Caption: Workflow for the in vitro PARP1 inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a PARP1 enzyme/activated DNA mix in PARP assay buffer. The final concentration of PARP1 should be optimized for the assay (e.g., 50 ng per reaction).[14]
-
Prepare a serial dilution of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid and the positive control (Olaparib) in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the PARP1/DNA mix to each well.
-
Add 1 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 25°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding NAD+ solution to each well to a final concentration of 100 µM.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and develop the signal by adding the NAD+ quantitation reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 15-60 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the detection reagent.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank))
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Representative Data Table:
| Compound | PARP1 IC50 (nM)[10] |
| Olaparib (Reference) | ~1-5 |
| 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid | To be determined |
| Derivative B1 (4-Hydroxyquinazoline) | 63.81 ± 2.12 |
Protocol 2: In Vitro Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This protocol describes a method to determine the IC50 of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid against human KMO. The assay measures the KMO-catalyzed conversion of kynurenine to 3-hydroxykynurenine, which is coupled to the oxidation of NADPH to NAD+. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.[5]
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
KMO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid (dissolved in DMSO)
-
Ro 61-8048 (positive control inhibitor, dissolved in DMSO)
-
96-well UV-transparent plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow:
Caption: Workflow for the in vitro KMO inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of KMO enzyme in KMO assay buffer. The optimal enzyme concentration should be determined empirically.
-
Prepare a serial dilution of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid and the positive control (Ro 61-8048) in DMSO.
-
Prepare a substrate mix containing L-kynurenine (e.g., 100 µM final concentration) and NADPH (e.g., 1 mM final concentration) in KMO assay buffer.[5]
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the KMO enzyme solution to each well.
-
Add 1 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate mix to each well.
-
Incubate the plate at 37°C for 40 minutes in a shaking water bath.[5]
-
-
Signal Detection:
-
Measure the absorbance at 340 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank))
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Representative Data Table:
| Compound | KMO IC50 (µM) |
| Ro 61-8048 (Reference) | ~0.1-1 |
| 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid | To be determined |
| P6 (2-phenyl-quinoline-4-carboxylic acid derivative) | 7.2 (against SIRT3)[15][16] |
Note: The IC50 for P6 is against a different enzyme (SIRT3) but is included to show the activity of a structurally related compound.
Mechanism of Action: A Proposed Model
The inhibitory activity of quinazoline-based compounds often stems from their ability to mimic the endogenous substrate or cofactor of the target enzyme. In the case of PARP, which uses NAD+ as a substrate, the quinazolinone core can occupy the nicotinamide binding pocket within the catalytic domain, thereby preventing NAD+ from binding and inhibiting the poly(ADP-ribosyl)ation of target proteins.[2]
For KMO, an FAD-dependent monooxygenase, the mechanism of inhibition by a quinazoline derivative might involve interactions with the active site residues that bind L-kynurenine or the flavin cofactor.[8][17] The planar quinazoline ring could engage in π-π stacking interactions, while the carboxylate and oxo groups could form hydrogen bonds with key amino acid residues in the active site.
Signaling Pathway Implication (Kynurenine Pathway):
Caption: Inhibition of KMO shifts the kynurenine pathway towards the production of neuroprotective kynurenic acid.
Conclusion and Future Directions
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid represents a molecule of significant interest for enzyme inhibition studies. The protocols and background information provided in this document offer a solid foundation for researchers to explore its potential as an inhibitor of PARP and KMO. Future studies should focus on determining the IC50 values of this compound against these and other related enzymes, elucidating its precise mechanism of action through structural biology and kinetic studies, and evaluating its efficacy in cell-based and in vivo models of cancer and neurodegenerative diseases. The versatility of the quinazoline scaffold suggests that this compound could serve as a valuable starting point for the development of novel and potent therapeutic agents.
References
-
Kynurenine 3-monooxygenase - Wikipedia. (URL: [Link])
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - NIH. (URL: [Link])
-
(PDF) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate - ResearchGate. (URL: [Link])
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. (URL: [Link])
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (URL: [Link])
-
Inhibition of poly(adenosine diphosphate-ribose) polymerase using quinazolinone nucleus. (URL: [Link])
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: [Link])
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (URL: [Link])
-
2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[3][8]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors - PubMed. (URL: [Link])
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: [Link])
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. (URL: [Link])
-
NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - Molecular Biology of the Cell (MBoC). (URL: [Link])
-
NAD consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival Michael M. Murat - bioRxiv. (URL: [Link])
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed. (URL: [Link])
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers. (URL: [Link])
-
Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. (URL: [Link])
- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google P
Sources
- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 15. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 17. Bacterial expression of human kynurenine 3-monooxygenase: Solubility, activity, purification - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for a Key Synthetic Building Block
An Application Note for the Analytical Characterization of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid
2-oxo-1,2-dihydroquinazoline-4-carboxylic acid is a heterocyclic compound featuring a quinazoline ring system, a bicyclic structure composed of fused benzene and pyrimidine rings.[1] Its molecular formula is C₉H₆N₂O₃ with a molecular weight of approximately 190.16 g/mol .[1][2] This molecule serves as a valuable building block in organic synthesis, with its reactive functional groups enabling the creation of more complex molecules for various applications, including drug discovery and materials science.[1] Given its role as a precursor, verifying the purity and structural integrity of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid is paramount to ensure the quality and success of subsequent synthetic steps.
This application note provides a detailed, field-proven guide for the analytical characterization of this compound using two orthogonal and powerful techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. The protocols herein are designed for researchers, quality control scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for analytical method development. The presence of a carboxylic acid and a lactam (cyclic amide) within the quinazoline core imparts significant polarity and specific solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Boiling Point | 561.5°C at 760 mmHg | [1] |
| Density | 1.56 g/cm³ | [1] |
| Solubility | Soluble in water and polar aprotic solvents (e.g., DMSO); moderately soluble in alcohols. | [1] |
Part 1: Purity Determination by Reverse-Phase HPLC
Principle and Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for assessing the purity of polar to moderately nonpolar organic compounds. The stationary phase is nonpolar (e.g., C18), while the mobile phase is polar (e.g., water/acetonitrile).
Causality of Method Design:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its versatility and strong retention of aromatic compounds through hydrophobic interactions. This ensures that potential organic impurities, which may be less polar than the target analyte, are well-retained and separated.
-
Mobile Phase (Acidified): The mobile phase consists of a water/acetonitrile gradient. A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is incorporated. This is a critical step; the acid suppresses the ionization of the carboxylic acid group on the analyte (pKa shift), rendering it less polar and ensuring a sharp, symmetrical peak shape by preventing interactions with residual silanols on the stationary phase.[3]
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This allows for the efficient elution of the highly polar analyte in the early part of the run while ensuring that any less polar impurities are washed from the column, providing a comprehensive purity profile in a single analysis.
-
UV Detection: The fused aromatic ring system of the quinazolinone core is a strong chromophore, making UV-Vis detection a highly sensitive and appropriate choice. The detection wavelength is set near the compound's absorbance maximum (λmax) to achieve the highest sensitivity.
Experimental Protocol: HPLC
Materials and Equipment
-
Analyte: 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Equipment: HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Glassware: Volumetric flasks, vials with septa caps
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the standard at 1.0 mg/mL in Dimethyl Sulfoxide (DMSO).
-
Rationale: DMSO is an excellent solvent for this compound and is miscible with the mobile phase.[1]
-
-
Prepare a working standard and sample solution at approximately 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of Water:Acetonitrile.
-
Rationale: Diluting in a solvent similar to the initial mobile phase composition prevents peak distortion.
-
-
-
HPLC System Parameters: The following parameters provide a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% FA in Water |
| Mobile Phase B | 0.1% FA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | 254 nm (or λmax determined by DAD) |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B |
-
System Suitability Test (SST):
-
Before running samples, perform five replicate injections of the working standard.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of retention time < 1.0%.
-
RSD of peak area < 2.0%.
-
Tailing factor (Asymmetry) between 0.9 and 1.5.
-
-
Trustworthiness: The SST ensures the system is performing correctly and that the results will be precise and reliable.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
HPLC Workflow Visualization
Caption: Workflow for HPLC purity analysis.
Part 2: Structural Elucidation by NMR Spectroscopy
Principle and Rationale
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
Causality of Method Design:
-
Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the analyte.[1] Crucially, unlike D₂O, it allows for the observation of exchangeable protons (N-H and COOH), which are key functional groups for confirming the compound's identity. The residual solvent peak for DMSO-d₆ (~2.50 ppm for ¹H) is in a region that typically does not interfere with the aromatic signals of the analyte.
-
¹H NMR: This experiment provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR: This experiment reveals the number of chemically distinct carbon atoms in the molecule, providing a carbon "fingerprint." It is particularly useful for identifying the carbonyl carbons (C=O) of the lactam and the carboxylic acid.
Experimental Protocol: NMR
Materials and Equipment
-
Analyte: 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid (5-10 mg)
-
Solvent: DMSO-d₆ (with 0.03% TMS as internal standard)
-
Equipment: NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
-
NMR Acquisition Parameters: The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Pulse Program | zg30 | zgpg30 |
| Spectral Width | ~16 ppm | ~240 ppm |
| Number of Scans | 8-16 | 512-1024 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Acquisition Time | ~4.0 s | ~1.0 s |
| Temperature | 298 K | 298 K |
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Expected ¹H Spectrum:
-
Aromatic Protons (4H): Expect complex multiplets in the range of 7.0-8.5 ppm, corresponding to the protons on the benzene ring.
-
Amide Proton (1H, N-H): A broad singlet is expected, likely downfield (>10 ppm), due to hydrogen bonding and the deshielding effect of the adjacent carbonyl.
-
Carboxylic Acid Proton (1H, COOH): A very broad singlet, typically far downfield (>12 ppm).
-
-
Expected ¹³C Spectrum:
-
9 distinct signals corresponding to the 9 carbon atoms.
-
Carbonyl Carbons (2C): Two signals in the highly deshielded region (160-180 ppm) for the lactam and carboxylic acid carbons.
-
Aromatic Carbons (7C): Signals in the 110-150 ppm range.
-
-
Analyte Structure Visualization
Caption: Structure of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid.
Conclusion
The combination of RP-HPLC and high-field NMR spectroscopy provides a comprehensive and robust analytical workflow for the characterization of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid. The HPLC method, employing an acidified mobile phase, delivers an accurate assessment of purity, while ¹H and ¹³C NMR in DMSO-d₆ provides unambiguous confirmation of the molecular structure. Adherence to these protocols will ensure high confidence in the quality of this critical synthetic intermediate, supporting the integrity of downstream research and development efforts.
References
-
Filali Baba, Y., Mague, J. T., Kandri Rodi, Y., Ouzidan, Y., Essassi, E. M., & Zouihri, H. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(6), x160997. Available at: [Link]
- Google Patents. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
Cai, W., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8569. Available at: [Link]
-
PubChem. 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Available at: [Link]
-
Veerapandian, M., et al. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 19(3), 283-298. Available at: [Link]
-
Meftah, O. N., Ali, A., & Al-kaf, A. G. (2024). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: A review. Universal Journal of Pharmaceutical Research, 9(6), 59-67. Available at: [Link]
-
Xu, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC advances, 7(74), 46969-46979. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. My insights are drawn from established literature and extensive hands-on experience in synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid:
Q1: What is the most reliable and high-yielding method for synthesizing 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid?
A1: One of the most effective methods involves the reaction of isatin with malonic acid in the presence of a base catalyst, such as sodium acetate, in a suitable solvent like glacial acetic acid. This method has been reported to achieve yields as high as 90%.[1] Another viable route is the condensation of anthranilamide with diethyl oxalate.
Q2: My yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reaction time, improper temperature, or poor quality of starting materials.
-
Side reactions: The formation of byproducts can consume your starting materials and complicate purification. A common side reaction is the decarboxylation of the final product.[2]
-
Product loss during workup and purification: The product may be partially soluble in the wash solvents, or it may not fully precipitate from the solution.
Q3: I'm seeing an unexpected byproduct in my NMR spectrum. What could it be?
A3: A common byproduct is the decarboxylated analog, 2-oxo-1,2-dihydroquinazoline. This can occur if the reaction is heated for too long or at too high a temperature. Other possibilities include unreacted starting materials or intermediates from incomplete cyclization.
Q4: How can I effectively purify the final product?
A4: Recrystallization is a highly effective method for purifying 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid.[1] The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of polar, acidic compounds include water, ethanol, or mixtures thereof. Washing the crude product with appropriate solvents to remove unreacted starting materials and soluble impurities is also crucial.
Synthesis Workflow Overview
To provide a clear visual guide, the following diagram outlines the primary synthesis route from isatin and malonic acid.
Caption: General workflow for the synthesis of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid.
Detailed Troubleshooting Guide
This section provides a more in-depth look at specific issues you may encounter during your synthesis and offers step-by-step solutions.
Problem 1: Low or No Product Formation
Q: I've followed the protocol, but my final yield is very low, or I haven't isolated any product. What should I check?
A: This is a common and frustrating issue. Let's break down the potential causes and how to address them systematically.
1. Quality of Starting Materials:
-
Isatin: Isatin can degrade over time, especially if exposed to light and moisture. The color should be a vibrant reddish-orange. If it appears dull or brownish, it may be impure. Consider purifying it by recrystallization from ethanol or acetic acid.
-
Malonic Acid: Malonic acid is hygroscopic. Ensure it has been stored in a desiccator. Water contamination can interfere with the reaction.
-
Solvent and Base: Use high-purity glacial acetic acid and anhydrous sodium acetate. The presence of water can affect the reaction equilibrium.
2. Reaction Conditions:
-
Temperature: The reaction typically requires reflux. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Inconsistent heating can lead to incomplete reactions.
-
Reaction Time: While some protocols suggest a few hours, others may require longer reaction times.[1] If you suspect an incomplete reaction, consider extending the reflux time. You can monitor the reaction's progress using Thin Layer Chromatography (TLC).
3. Workup and Isolation:
-
Precipitation: The product should precipitate upon cooling the reaction mixture and adding it to ice-water. If no precipitate forms, it could be due to several reasons:
-
Insufficient product formation: Refer to the points above.
-
Product is too soluble: If the volume of water used is too large, the product may remain in solution. Try concentrating the solution under reduced pressure before precipitation.
-
Incorrect pH: The product is a carboxylic acid and will be more soluble at higher pH. Ensure the solution is acidic upon workup.
-
Problem 2: Product Purity Issues
Q: My isolated product is discolored, or my analytical data (NMR, LC-MS) shows significant impurities. How can I improve the purity?
A: Impurities can arise from side reactions or incomplete removal of starting materials.
1. Common Impurities and Their Removal:
-
Unreacted Isatin: If your product has a reddish or orange tint, it may be contaminated with unreacted isatin. A thorough wash of the crude product with a solvent in which isatin is soluble but your product is not (e.g., cold ethanol) can be effective.
-
Decarboxylated Product: As mentioned, overheating can lead to the formation of 2-oxo-1,2-dihydroquinazoline. This impurity can be difficult to remove by simple washing. Careful recrystallization is your best option. You may need to try different solvent systems to achieve good separation.
-
Other Byproducts: The formation of other byproducts may necessitate column chromatography for purification, although this is less ideal for large-scale synthesis.
2. Optimizing the Purification Process:
-
Recrystallization Solvent: The ideal recrystallization solvent will dissolve the product at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures or are insoluble. Experiment with solvents like water, ethanol, methanol, or acetic acid, and their mixtures.
-
Washing Steps: Don't underestimate the importance of washing the filtered crude product. Use cold solvents to minimize product loss.
Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting your synthesis.
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
Experimental Protocols
Synthesis of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid from Isatin and Malonic Acid
This protocol is adapted from established literature and is a reliable starting point for your synthesis.[1]
Materials:
-
Isatin
-
Malonic Acid
-
Sodium Acetate (anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine isatin (1.0 eq), malonic acid (1.0 eq), and sodium acetate (0.1 eq).
-
Add glacial acetic acid to the flask to give a concentration of approximately 0.4-0.5 M with respect to isatin.
-
Heat the reaction mixture to reflux and maintain for the recommended time (e.g., 2-4 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a mixture of ice and water.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from a suitable solvent (e.g., water or ethanol).
Quantitative Data Summary:
| Reagent | Molar Ratio (to Isatin) | Notes |
| Isatin | 1.0 | Ensure high purity. |
| Malonic Acid | 1.0 | Must be dry. |
| Sodium Acetate | 0.1 | Anhydrous is preferred. |
| Glacial Acetic Acid | Solvent | High purity is essential. |
References
- Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972). Google Patents.
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020). Google Patents.
-
Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). National Institutes of Health. Retrieved from [Link]
-
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. (2016). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Quinazolinones are foundational structures in numerous pharmaceuticals, and their synthesis, while well-established, is fraught with nuance.[1][2][3] Low yields, persistent impurities, and reaction failures are common hurdles.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues in your own experiments and rationally design optimized conditions for robust and scalable synthesis.
Section 1: Troubleshooting Guide - Diagnosing and Solving Common Synthesis Issues
This section addresses the most common problems encountered during quinazolinone synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, or I'm getting no desired product. What are the primary factors to investigate?
A: A low or zero yield is the most frequent issue and can almost always be traced back to one of five key areas. Systematically investigating them is the most efficient way to solve the problem.
-
1. Reagent Quality and Purity:
-
The "Why": The starting materials, particularly the anthranilic acid derivative (e.g., 2-aminobenzamide, 2-aminobenzonitrile) and the carbonyl source (aldehyde, keto-acid, orthoester), are the foundation of the reaction. Impurities in the 2-aminobenzamide can inhibit catalyst activity or participate in side reactions. Aldehyd starting materials are notoriously prone to oxidation to carboxylic acids on storage; this is a common point of failure.
-
Troubleshooting Steps:
-
Verify the purity of your 2-aminobenzamide or other starting aniline by NMR or LC-MS. Recrystallize if necessary.
-
Always use a freshly opened bottle of the aldehyde or distill it immediately before use.
-
Ensure any base or catalyst used is anhydrous if the reaction is moisture-sensitive.
-
-
-
2. Inadequate Temperature or Reaction Time:
-
The "Why": The key cyclization and dehydration/oxidation steps in quinazolinone synthesis have significant activation energy barriers. Traditional methods often require high temperatures (120-160 °C) and prolonged reaction times (5-24 hours) to drive the reaction to completion.[4]
-
Troubleshooting Steps:
-
If using conventional heating, ensure your reaction vessel is reaching the target temperature. Use a high-boiling solvent like DMSO, DMF, or toluene to achieve the necessary heat.
-
Monitor the reaction by TLC or LC-MS. If starting material is still present after the prescribed time, consider extending the reaction duration.
-
For sluggish reactions, consider switching to microwave irradiation, which can dramatically shorten reaction times from hours to minutes and often improves yields by accessing higher temperatures and pressures safely.[5][6][7]
-
-
-
3. Catalyst Inactivity or Incompatibility:
-
The "Why": Many modern quinazolinone syntheses rely on catalysts (e.g., Cu, Pd, Fe, Lewis acids) to facilitate C-N bond formation or C-H activation.[8][9][10] These catalysts can be poisoned by impurities (e.g., sulfur compounds) or may not be suitable for substrates with certain functional groups. For metal-free syntheses using catalysts like p-TSA or TFA, the acid strength is critical for promoting condensation.[8]
-
Troubleshooting Steps:
-
For metal-catalyzed reactions, ensure you are using the correct ligand, oxidation state, and catalyst loading.
-
If you suspect catalyst poisoning, purify your starting materials.
-
For acid-catalyzed reactions, ensure the acid is not neutralized by basic functional groups on your substrate. You may need to use a stronger acid or a higher catalyst loading.
-
-
-
4. Atmospheric and Solvent Conditions:
-
The "Why": Many final steps in quinazolinone synthesis involve an oxidative dehydrogenation of a dihydroquinazolinone intermediate to the final aromatic product.[8] Some reactions require an external oxidant (like PIDA, TBHP, or K₂S₂O₈), while others can utilize atmospheric oxygen.[1][8][10] If the reaction is run under an inert atmosphere (e.g., N₂ or Ar) when oxygen is required, it will stall at the dihydro- intermediate. Conversely, some catalysts are air-sensitive and require inert conditions.
-
Troubleshooting Steps:
-
Check the literature for your specific reaction type. Does it require an oxidant or an inert atmosphere? Control experiments have shown that the presence or absence of atmospheric oxygen can be critical.[10]
-
Ensure your solvent is dry for moisture-sensitive reactions. Solvents should be fully capable of dissolving the starting materials at the reaction temperature to ensure a homogeneous reaction mixture.
-
-
Q2: My reaction produces a complex mixture of products, making purification a nightmare. How can I improve selectivity and minimize side products?
A: This is typically due to incomplete reaction, over-reaction, or competing pathways. The key is to identify the impurity and adjust the conditions to disfavor its formation.
-
Problem: Isolating the Dihydroquinazolinone Intermediate
-
The "Why": The most common "side product" is actually the dihydroquinazolinone intermediate. This occurs when the initial cyclization is successful, but the final oxidation/aromatization step is inefficient.
-
Solution: Introduce a mild oxidant. If your reaction does not explicitly include an oxidant, try adding one post-cyclization. Phenyliodine(III) diacetate (PIDA) is an excellent choice for this step.[8] Alternatively, bubbling air or O₂ through the reaction mixture at an elevated temperature can facilitate the oxidation.
-
-
Problem: Formation of N-acylated byproducts
-
The "Why": When using starting materials like 2-aminobenzamide, the primary amine can react with acyl sources (e.g., acyl chlorides, anhydrides) to form an acylated intermediate that may not cyclize efficiently.
-
Solution: This is a temperature and stoichiometry problem. Ensure the reaction is heated sufficiently to promote the intramolecular cyclization after the initial acylation. Using a slight excess of the cyclizing agent can also help drive the reaction forward.
-
-
Problem: Degradation of Starting Materials or Product
-
The "Why": Quinazolines are generally stable, but at very high temperatures or in the presence of strong acids or bases, the fused ring system can be susceptible to decomposition.[11] Sensitive functional groups on the substituents can also degrade under harsh conditions.
-
Solution: If you suspect degradation, try lowering the reaction temperature and extending the time. Alternatively, using microwave synthesis can often provide the necessary energy for the reaction in a much shorter time, minimizing the window for degradation.[5][12] If your substrate has sensitive groups, consider using a protecting group strategy.
-
The following table summarizes these common issues and their primary solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low / No Yield | Impure reagents (especially aldehydes) | Purify starting materials; use fresh aldehydes. |
| Insufficient temperature/time | Increase temperature or extend reaction time; switch to microwave heating.[5][6] | |
| Inactive or poisoned catalyst | Use fresh catalyst; purify substrates to remove inhibitors. | |
| Complex Mixture | Incomplete oxidation | Add a mild oxidant (e.g., PIDA, O₂) post-cyclization.[8] |
| Degradation of materials | Lower reaction temperature and extend time; use microwave irradiation.[12] | |
| Competing side reactions | Adjust stoichiometry; consider protecting sensitive functional groups. | |
| Reaction Stalls | Incorrect atmospheric conditions | Verify if the reaction requires an inert atmosphere or an oxidant like O₂.[10] |
| Poor solubility of starting materials | Select a solvent that fully dissolves reactants at the target temperature. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my synthesis? Is a metal-free approach better?
A: The choice of catalyst depends entirely on the specific bond you are trying to form.
-
Metal-Catalyzed Reactions (Cu, Pd, Fe, Ru, etc.): These are typically used for more complex transformations involving cross-coupling or C-H activation. For example, a palladium-catalyzed three-component reaction can be used to synthesize quinazolines from 2-aminobenzonitriles, aldehydes, and arylboronic acids.[9] Copper catalysts are widely used for tandem reactions, such as the cyclization of 2-aminobenzamides with tertiary amines.[8] These methods offer access to a wide range of complex derivatives but can be expensive and require careful optimization to avoid catalyst deactivation.
-
Acid/Base Catalysis (p-TSA, TFA, Cs₂CO₃, etc.): These are used for promoting classical condensation reactions. For instance, p-toluenesulfonic acid (p-TSA) is effective for the cyclization of 2-aminobenzamides with aldehydes.[8] These catalysts are cheap and readily available but may not be suitable for substrates with acid- or base-sensitive functional groups.
-
Metal-Free Oxidative Reactions (I₂, TBHP, etc.): These reactions often use an affordable and environmentally benign oxidant to facilitate the key C-N bond formations and subsequent aromatization. An n-Bu₄NI-catalyzed reaction using TBHP as the oxidant is a powerful example.[8]
-
Catalyst-Free Approaches: Some reactions can proceed under thermal conditions without any catalyst, especially when using highly reactive starting materials or microwave irradiation.[8] These are often the "greenest" methods, minimizing waste and cost.[13]
The "best" approach is the one that is most robust, high-yielding, and tolerant of your specific substrate's functional groups. For initial discovery chemistry, a versatile metal-catalyzed method might be preferred. For large-scale synthesis, a catalyst-free or simple acid-catalyzed approach is often more economical.
Q2: When is it truly advantageous to use microwave irradiation or ultrasound energy?
A: Microwave (MW) and ultrasound are not just alternative heating methods; they offer distinct advantages that can solve specific synthetic problems.
Microwave Irradiation (MWI) is highly effective for reactions that are slow or require very high temperatures under conventional heating.[4][12]
-
Key Advantage - Speed and Efficiency: MWI heats the reaction mixture volumetrically and rapidly, often reducing reaction times from many hours to mere minutes.[5][7] This can dramatically increase throughput.
-
When to Use It:
-
When a reaction is sluggish or fails at the boiling point of conventional solvents. MWI in a sealed vessel can safely reach temperatures far above a solvent's atmospheric boiling point.[5]
-
To minimize side product formation. The extremely short reaction times reduce the opportunity for thermal degradation of reactants or products.[12]
-
For multi-component, one-pot reactions where efficiency is paramount.[5]
-
Ultrasound Assistance promotes reactions through acoustic cavitation, creating localized hot spots with extreme temperatures and pressures.
-
Key Advantage - Overcoming Heterogeneity and Passivation: The physical agitation is excellent for reactions involving solids or metals with a passivating oxide layer (e.g., zinc).[4]
-
When to Use It:
-
For reactions that are mass-transfer limited (e.g., poor solubility of a reagent).
-
In syntheses requiring high pressure and temperature, such as the traditional Bischler cyclization, where ultrasound can enhance efficiency.[4]
-
To improve yields in certain condensation reactions, sometimes in combination with ionic liquids.[1]
-
The diagram below illustrates the streamlined workflow offered by microwave synthesis compared to a traditional approach.
Caption: Comparison of conventional vs. microwave workflows.
Section 3: Optimized Experimental Protocol
This section provides a detailed, field-tested protocol for a modern, efficient quinazolinone synthesis.
Protocol: Copper-Catalyzed Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is adapted from a robust copper-catalyzed methodology and is ideal for rapidly generating a library of derivatives.[8][14] It relies on the reaction between an ethyl 2-isocyanobenzoate and a primary amine.
Mechanism Overview: The reaction proceeds via an initial copper-catalyzed imidoylative cross-coupling of the isocyanate with the amine, followed by an intramolecular cyclocondensation to form the quinazolinone ring.
Caption: Simplified reaction pathway for quinazolinone synthesis.
Materials:
-
Ethyl 2-isocyanobenzoate (1.0 equiv)
-
Appropriate primary amine (aliphatic or aromatic) (2.0 equiv)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 equiv, 10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anisole (solvent, approx. 0.25 M concentration)
-
Microwave reactor with sealed reaction vials
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add copper(II) acetate monohydrate (0.05 mmol, if starting with 0.5 mmol of isocyanobenzoate).
-
Add the ethyl 2-isocyanobenzoate (0.5 mmol).
-
Add anisole (2.0 mL), followed by triethylamine (1.0 mmol).
-
Finally, add the desired primary amine (1.0 mmol).
-
Seal the vial tightly with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters: heat to 150 °C, hold for 30 minutes, with stirring. Note: Aromatic amines may require higher temperatures or longer reaction times than aliphatic amines.[8]
-
After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.
-
Monitor the reaction completion by TLC or LC-MS by taking a small aliquot.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with dichloromethane (CH₂Cl₂) or ethyl acetate (20 mL).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) to remove any acidic byproducts and the copper catalyst.
-
Wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure quinazolin-4(3H)-one.
This protocol provides a reliable starting point. For new substrates, small-scale optimization of temperature and reaction time may be necessary to achieve maximal yields.
References
-
Dai, J., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 5(120), 99035-99059. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Jukić, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 87(5), 569-581. [Link]
-
Al-dujaili, A. H., & Al-karawi, A. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]
-
Meftah, O. N., et al. (2022). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research, 7(4), 62-71. [Link]
-
Wang, Y., et al. (2023). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Omega, 8(35), 32065–32076. [Link]
-
Li, G., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3208-3212. [Link]
-
Yilmaz, M., & Cakir, C. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery, 1-20. [Link]
-
Besson, T., & Chosson, E. (2011). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 16(4), 3247-3276. [Link]
-
Malinowski, Z. (2023). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. Molecules, 28(18), 6625. [Link]
-
Chen, J., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 8842-8848. [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
-
Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]
-
Varma, R. S. (2012). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Green Chemistry for Drug Discovery, 151-175. [Link]
-
Kumar, A., et al. (2020). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 5(3), 445-455. [Link]
-
Niraimathi, V., et al. (2009). Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. International Journal of Chemical Sciences, 7(3), 2041-2046. [Link]
-
Meftah, O. N., et al. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
Sources
- 1. ujpronline.com [ujpronline.com]
- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
minimizing side products in 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of this important synthetic procedure. My aim is to provide not just a protocol, but a deeper understanding of the reaction mechanism and the rationale behind each step, enabling you to troubleshoot effectively and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid and what are the primary side products?
The most prevalent and efficient method for synthesizing 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid involves the condensation of 2-aminobenzoic acid (anthranilic acid) with urea. While seemingly straightforward, this reaction can be plagued by the formation of several side products, primarily through decarboxylation and intermolecular reactions. The main impurities to monitor are quinazoline-2,4(1H,3H)-dione and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.
Troubleshooting Guide: Minimizing Side Product Formation
This section addresses specific issues that can arise during the synthesis and provides actionable solutions based on mechanistic principles.
Issue 1: Significant formation of quinazoline-2,4(1H,3H)-dione.
Root Cause Analysis:
Quinazoline-2,4(1H,3H)-dione is a common impurity that arises from the decarboxylation of the desired product, 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, under harsh reaction conditions, particularly elevated temperatures and prolonged reaction times. The carboxylic acid group at the 4-position is susceptible to removal, especially in the presence of strong acids or bases at high temperatures.
Mitigation Strategies:
-
Strict Temperature Control: Maintaining the reaction temperature within the optimal range is critical. Overheating the reaction mixture will significantly accelerate the rate of decarboxylation. A well-calibrated heating mantle or oil bath with a thermocouple is essential.
-
Optimized Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Avoid extending the reaction time unnecessarily once the starting materials have been consumed.
-
pH Control: While the reaction is typically run under neutral or slightly acidic conditions, extremes in pH can promote side reactions. If a catalyst is used, ensure it does not create a highly acidic or basic environment that could facilitate decarboxylation.
Workflow for Minimizing Quinazoline-2,4(1H,3H)-dione Formation
Caption: Workflow for minimizing decarboxylation by controlling heat and monitoring reaction progress.
Issue 2: Formation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.
Root Cause Analysis:
This side product, also known as quinazolinedione, can form through a competing reaction pathway, particularly if the reaction conditions favor the reaction of anthranilic acid with itself or with intermediates before the desired cyclization with urea can occur. The presence of certain impurities in the starting materials can also catalyze this side reaction.
Mitigation Strategies:
-
Purity of Starting Materials: Ensure the use of high-purity 2-aminobenzoic acid and urea. Impurities can act as catalysts for undesired side reactions.
-
Stoichiometry: A slight excess of urea can help to drive the reaction towards the desired product and minimize the self-condensation of 2-aminobenzoic acid. A molar ratio of 1:1.1 to 1:1.2 (2-aminobenzoic acid to urea) is often recommended.
-
Gradual Addition: In some cases, the gradual addition of one reactant to the other, rather than mixing them all at once, can help to control the reaction and favor the desired pathway.
Comparative Data on Reaction Conditions
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Temperature | > 180°C | 150-160°C | Reduced decarboxylation |
| Reactant Ratio | 1:1 | 1:1.2 (Anthranilic Acid:Urea) | Minimized quinazolinedione |
| Reaction Time | 2 hours (fixed) | Monitored (approx. 1-1.5h) | Higher purity of desired product |
Experimental Protocols
Optimized Synthesis of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the side products discussed above.
Materials:
-
2-Aminobenzoic acid (high purity)
-
Urea (high purity)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzoic acid (1 eq) and urea (1.2 eq).
-
Add a minimal amount of DMF to create a slurry.
-
Heat the mixture to 150-160°C with constant stirring.
-
Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing them by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 7:3).
-
Once the 2-aminobenzoic acid spot has disappeared (typically 1-1.5 hours), cool the reaction mixture to room temperature.
-
Add deionized water to the solidified mass and stir vigorously to break it up.
-
Acidify the mixture to pH 2-3 with 1M HCl to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot ethanol to obtain pure 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid.
Mechanism of Side Product Formation
Caption: Reaction pathways showing the desired synthesis and the formation of major side products.
References
-
Synthesis and biological evaluation of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid derivatives as novel inhibitors of dengue virus. European Journal of Medicinal Chemistry. [Link]
-
A Novel and Efficient Synthesis of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic Acid. Organic Preparations and Procedures International. [Link]
-
Quinazoline-2,4(1H,3H)-dione. Wikipedia. [Link]
preventing decarboxylation of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid during reaction
Welcome to the technical support center for 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges associated with the use of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate unwanted side reactions, particularly the prevalent issue of decarboxylation.
Understanding the Challenge: The Instability of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a versatile intermediate in medicinal chemistry. However, its utility is often hampered by a propensity to undergo decarboxylation, leading to the formation of 1,2-dihydroquinazolin-2-one and loss of the crucial carboxylic acid functionality. This degradation can significantly lower yields and introduce impurities, complicating downstream applications.
The decarboxylation is primarily driven by the electronic nature of the quinazolinone ring system. The molecule can be considered a vinylogous β-keto acid. The lone pair on the nitrogen atom can push electron density into the ring, facilitating the loss of carbon dioxide, especially under thermal stress or catalytic conditions.
Troubleshooting Guide: Preventing Decarboxylation
This section addresses common issues encountered during reactions with 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid in a practical question-and-answer format.
Question 1: I'm attempting an amide coupling reaction, but I'm observing significant formation of the decarboxylated byproduct. How can I prevent this?
Answer: This is a frequent challenge, and the key is to avoid conditions that promote decarboxylation, primarily high temperatures and harsh pH.
-
Mechanism of Decarboxylation: The decarboxylation is likely proceeding through a thermally induced mechanism, possibly involving a cyclic transition state similar to that of a β-keto acid. Elevated temperatures provide the activation energy needed to break the C-C bond between the quinazolinone ring and the carboxyl group.
-
Recommended Solutions:
-
Use a Low-Temperature Activation Method: Instead of heating, activate the carboxylic acid at low temperatures. A highly effective method is the conversion to an acid chloride.
-
Employ Standard Peptide Coupling Reagents: Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are excellent for amide bond formation at or below room temperature, thereby minimizing thermal decarboxylation.
-
Question 2: I tried converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂), but my yields are still low, and I see the decarboxylated product. What went wrong?
Answer: While forming the acid chloride is the correct strategy, the reaction conditions are critical.
-
Causality: The reaction of thionyl chloride with a carboxylic acid can be exothermic. If the temperature is not controlled, localized heating can occur, leading to decarboxylation. Additionally, the generation of HCl gas during the reaction can create an acidic environment that may catalyze decarboxylation at higher temperatures.
-
Recommended Solutions:
-
Strict Temperature Control: Perform the reaction at 0 °C or even lower (e.g., -15 °C) with slow, dropwise addition of thionyl chloride.
-
Use a Milder Chlorinating Agent: Oxalyl chloride with a catalytic amount of DMF is often more gentle than thionyl chloride and can be used at low temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Question 3: I'm trying to perform a Fischer esterification, but heating the reaction in acidic methanol leads to complete decarboxylation. Is esterification possible?
Answer: Yes, esterification is possible, but the standard high-temperature Fischer conditions are too harsh for this substrate.
-
Underlying Principle: Fischer esterification is an equilibrium process. To drive the reaction towards the ester product without resorting to high temperatures, you can manipulate the concentration of the reactants.
-
Recommended Solutions:
-
Use a Large Excess of Alcohol: By using the alcohol as the solvent, you can shift the equilibrium towards the product, allowing the reaction to proceed at a lower temperature.
-
Alternative Esterification Methods:
-
React the pre-formed acid chloride (synthesized at low temperature) with the desired alcohol in the presence of a non-nucleophilic base like triethylamine or pyridine.
-
Use a milder, room-temperature esterification method, such as the Steglich esterification, which employs DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP.
-
-
Question 4: Does the pH of my reaction mixture affect the stability of the starting material?
Answer: Absolutely. Both strongly acidic and strongly basic conditions can promote decarboxylation, especially when heated.
-
Acid Catalysis: Under acidic conditions, protonation of the carbonyl oxygen can increase the electrophilicity of the ring and facilitate decarboxylation.
-
Base Catalysis: In the presence of a strong base, the carboxylic acid is deprotonated to a carboxylate. While this form is generally more resistant to decarboxylation, if the reaction conditions can lead to the formation of a stabilized carbanion at the 4-position after CO₂ loss, the reaction can be driven forward.
-
Recommended Practice: Maintain a pH as close to neutral as possible during the reaction, unless the chosen reagents necessitate acidic or basic conditions. If so, ensure the temperature is kept low. For reactions like amide coupling with EDC/HOBt, the reaction is typically run under neutral or slightly basic conditions (using a non-nucleophilic base like DIPEA) at room temperature, which is ideal.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should look for if decarboxylation occurs? A1: The primary byproduct is 1,2-dihydroquinazolin-2-one. You can monitor its formation by TLC, LC-MS, or ¹H NMR.
Q2: At what temperature does significant decarboxylation typically begin? A2: While this can be solvent and pH-dependent, studies on analogous compounds suggest that temperatures above 150-200°C can lead to significant decarboxylation. However, for sensitive reactions, it is best to stay at or below room temperature.
Q3: Can I use a protecting group for the carboxylic acid? A3: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is an excellent strategy if the subsequent reaction conditions are compatible with the ester functionality. The ester can then be hydrolyzed under mild basic conditions at low temperatures to regenerate the carboxylic acid if needed.
Q4: Are there any specific solvents to avoid? A4: High-boiling point polar aprotic solvents like DMF or DMSO should be used with caution, as they are often used for high-temperature reactions that can promote decarboxylation. If their use is necessary, strict temperature control is paramount.
Experimental Protocols
Protocol 1: Amide Synthesis via Acid Chloride Intermediate (Low-Temperature Method)
This protocol minimizes thermal stress on the molecule.
Step 1: Synthesis of 2-oxo-1,2-dihydroquinazoline-4-carbonyl chloride
-
Suspend 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours or until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Synthesis using EDC/HOBt Coupling
This is a reliable room-temperature protocol.
-
To a solution of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data and Visualization
Table 1: Summary of Recommended Reaction Conditions
| Reaction Type | Reagent/Method | Temperature | Key Considerations |
| Amide Coupling | SOCl₂ or Oxalyl Chloride | 0 °C to RT | Strict temperature control is crucial. Use crude acid chloride immediately. |
| EDC, HOBt, DIPEA | Room Temperature | Excellent for sensitive substrates. Avoids heat entirely. | |
| Esterification | Acid Chloride + Alcohol | 0 °C to RT | Mild conditions; requires prior formation of the acid chloride. |
| Fischer Esterification | < 60 °C | Use a large excess of alcohol as the solvent to drive the equilibrium. | |
| Steglich Esterification (DCC/DMAP) | Room Temperature | Good for small-scale synthesis; removal of DCU byproduct is necessary. |
Decarboxylation Mechanism and Prevention Workflow
The following diagrams illustrate the proposed decarboxylation mechanism and a decision-making workflow for selecting the appropriate reaction conditions.
Caption: Proposed thermal decarboxylation mechanism via a cyclic transition state.
Caption: Decision workflow for selecting a suitable coupling method.
References
-
Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 411-422. Available from: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Master Organic Chemistry. (2022). Decarboxylation. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Montanari, F., & Quici, S. (1985). Crown ether-catalyzed decarboxylation of 6-nitrobenzisoxazole-3-carboxylate (Kemp's acid). A mechanistic study. The Journal of Organic Chemistry, 50(18), 3424-3428. Available from: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
Szatmári, I., et al. (2018). Synthesis and Transformation of Tricyclic KYNA Derivatives. Molecules, 23(11), 2859. Available from: [Link]
Technical Support Center: Overcoming Solubility Challenges of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid in Assays
Welcome to the technical support guide for 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to help researchers, scientists, and drug development professionals overcome the solubility challenges frequently encountered with this compound in biological and biochemical assays.
Understanding the Molecule: Key Physicochemical Properties
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a heterocyclic compound with a molecular weight of approximately 190.16 g/mol .[1] Its structure, featuring a quinazoline core, a carboxylic acid group, and an oxo group, gives it specific chemical characteristics that are crucial to understanding its solubility. While it is described as water-soluble, this is often relative, and achieving the desired concentrations in specific assay buffers without precipitation can be a significant challenge.[1][2] The presence of the carboxylic acid functionality is key, as its ionization state is pH-dependent and is the primary handle for manipulating aqueous solubility.[1][3]
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | ~190.16 g/mol | [1] |
| Appearance | Light yellow crystalline solid | [2] |
| Key Functional Groups | Carboxylic Acid, Amide (in oxo-quinazoline ring) | [1] |
| Predicted pKa (Carboxylic Acid) | ~3.5 - 4.5 (Estimated for similar structures) | [3] |
| Solubility Profile | Soluble in water (relative), increased solubility in polar aprotic solvents like DMSO and DMF.[1][4] | [1][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid in an assay development context.
Q1: I've dissolved my compound in our standard aqueous assay buffer, but it precipitated upon standing or during serial dilution. What is the most likely cause and the first step to fix it?
Answer: The most common cause is that the concentration of the compound has exceeded its thermodynamic solubility limit in the final buffer conditions. The carboxylic acid group on the molecule is likely protonated (neutral) at or below physiological pH, making it significantly less soluble in water.
Your First Step: Check the pH of your final assay buffer. If your buffer is neutral or acidic (e.g., pH ≤ 7.0), the compound's solubility will be limited. The most direct strategy to improve solubility is to increase the pH.[5] By raising the pH to be at least 1-2 units above the compound's pKa, you deprotonate the carboxylic acid, forming a more polar and water-soluble carboxylate salt.[3][6]
See Protocol 2 for a step-by-step guide to pH adjustment.
Q2: How should I prepare a high-concentration stock solution of this compound?
Answer: For poorly soluble compounds, the standard industry practice is to create a high-concentration stock solution in a polar aprotic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.[4] This allows you to store the compound in a solubilized state and then dilute it into your aqueous assay buffer at a final concentration where it remains soluble.
Causality: DMSO is an excellent solvent for many organic molecules, including this one, due to its ability to disrupt crystal lattice energy and form strong solute-solvent interactions.[4] Preparing a stock in DMSO (e.g., 10-50 mM) allows you to introduce the compound into the assay at a very low final percentage of the organic solvent (typically ≤0.5%), minimizing potential assay interference.[7]
See Protocol 1 for preparing a DMSO stock solution.
Q3: I tried pH adjustment, but my compound is still not soluble enough, or my assay is pH-sensitive. What's my next option?
Answer: If pH adjustment is not feasible, the use of co-solvents is the next logical step.[][9] Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small percentages, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
Recommended Co-solvents:
-
Ethanol: A common and relatively benign co-solvent.
-
N,N-Dimethylformamide (DMF): A strong solvent, often more effective than DMSO for certain heterocyclic compounds.[4]
-
Polyethylene Glycol (PEG 400): A polymer that can increase solubility and is often well-tolerated in biological assays.
Important Consideration: Always validate that the chosen co-solvent, at its final concentration, does not interfere with your assay's performance (e.g., enzyme activity, cell viability, or signal detection).[10]
See Protocol 3 for screening co-solvents and Protocol 4 for assessing assay interference.
Q4: I'm working with a cell-based assay. What is the maximum concentration of DMSO I can use?
Answer: This is a critical question, as DMSO can be cytotoxic and affect cell signaling pathways.[7][11] For most cell lines, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v) . Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[7] Concentrations of 1% or higher can significantly reduce cell viability, while concentrations of 5-10% are generally considered cytotoxic.[12]
Self-Validating System: You must run a vehicle control experiment. This involves treating your cells with the assay buffer containing the same final concentration of DMSO (or other co-solvent) that will be used for your compound, but without the compound itself. This allows you to distinguish the effect of the solvent from the effect of your compound.
Q5: Are there any advanced formulation strategies I can use for very high concentrations or in vivo studies?
Answer: Yes, if standard methods are insufficient, you can explore more advanced formulation techniques. One of the most effective is the use of cyclodextrins .[13][14]
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the poorly soluble quinazoline portion of your molecule within their cavity, forming an "inclusion complex."[15][] This complex has a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule without chemical modification.[13][17]
Commonly used cyclodextrins in research include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD). These are often used in pharmaceutical formulations to improve drug delivery.[14]
Visual Guides & Workflows
Troubleshooting Workflow
This diagram outlines a logical progression of steps to address solubility issues with 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid.
Caption: A step-by-step troubleshooting workflow for solubility issues.
Mechanism of pH-Dependent Solubilization
This diagram illustrates how increasing the pH enhances the solubility of the compound by converting it to its more polar salt form.
Caption: Chemical equilibrium showing pH effect on solubility.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Objective: To prepare a 20 mM stock solution of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid (MW: 190.16 g/mol ) in DMSO.
-
Materials:
-
2-oxo-1,2-dihydroquinazoline-4-carboxylic acid powder.
-
Anhydrous, high-purity DMSO.
-
Calibrated analytical balance.
-
Microcentrifuge tubes or amber glass vials.
-
Vortex mixer and/or sonicator.
-
-
Procedure:
-
Calculate the required mass: For 1 mL of a 20 mM stock, weigh out 190.16 g/mol * 0.020 mol/L * 0.001 L = 0.0038 g = 3.8 mg.
-
Carefully weigh 3.8 mg of the compound into a clean vial.
-
Add 1.0 mL of high-purity DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids persist, place the vial in a bath sonicator for 5-10 minutes until the solution is clear. Gentle warming (to 30-40°C) can also aid dissolution but be cautious of compound stability.
-
Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.
-
Protocol 2: Stepwise pH Adjustment for Solubility Enhancement
-
Objective: To determine the optimal pH for solubilizing the compound in an aqueous buffer.
-
Materials:
-
The compound.
-
Your target assay buffer (unbuffered, or with its pH not yet adjusted).
-
0.1 M NaOH and 0.1 M HCl solutions.[18]
-
Calibrated pH meter.
-
Stir plate and stir bar.
-
-
Procedure:
-
Add the desired final concentration of the compound powder to your unadjusted buffer.
-
Place the solution on a stir plate.
-
Slowly add 0.1 M NaOH dropwise while monitoring the pH.
-
Observe the solution for clarity. Note the pH at which the compound fully dissolves. This is your target pH.
-
For robust results, aim for a final buffer pH that is at least one full unit above the pH of dissolution to prevent precipitation due to minor fluctuations.[3]
-
Validation: Ensure the final pH is compatible with your assay components. If the required pH is too high, you may need to combine this approach with the use of a co-solvent.
-
Protocol 3: Screening for Co-Solvent Compatibility and Efficacy
-
Objective: To identify an effective co-solvent and its optimal concentration.
-
Materials:
-
10 mM DMSO stock of the compound (from Protocol 1).
-
Assay buffer at the final desired pH.
-
Potential co-solvents: Ethanol, PEG 400, DMF.
-
96-well clear plate.
-
-
Procedure:
-
Prepare a series of assay buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Dispense 100 µL of each co-solvent buffer into separate wells of the 96-well plate.
-
Add 1 µL of your 10 mM DMSO stock to each well to achieve a final compound concentration of 100 µM.
-
Mix gently and let the plate stand for 30 minutes at room temperature.
-
Visually inspect each well for signs of precipitation. You can also read the plate on a plate reader at 600 nm to quantify turbidity.
-
The lowest concentration of co-solvent that maintains a clear solution is your optimal starting point for full assay validation.
-
Protocol 4: Assessing Solvent Interference in an Assay
-
Objective: To ensure the chosen solubilizing agent (vehicle) does not impact assay results.
-
Procedure:
-
Set up your assay with the following controls:
-
No Treatment Control: Assay components in buffer only.
-
Positive Control: A known activator/inhibitor for your assay.
-
Negative Control: Assay components with no active compound.
-
Vehicle Control: Assay components + the exact concentration of DMSO/co-solvent/pH-adjusted buffer that will be used to deliver your test compound.
-
-
Run the assay and compare the signal from the Vehicle Control to the Negative Control .
-
Interpretation:
-
If the signals are identical, the vehicle has no significant effect on the assay's baseline.
-
If the signals are different, the vehicle is interfering with the assay. You must either find a new, non-interfering solubilization method or mathematically correct for the vehicle's effect, which is less ideal.
-
-
References
-
Baba, Y. F., Mague, J. T., Rodi, Y. K., Ouzidan, Y., Essassi, E. M., & Zouihri, H. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(6), x160997. [Link]
-
ResearchGate. (n.d.). Effect of DMSO on assay performance. Retrieved from ResearchGate. [Link]
-
Kumar, L., & Singh, S. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]
-
CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from CIBTech. [Link]
-
Al-Ghazali, M., & Al-Ghazali, A. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from CompoundingToday.com. [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from Waters. [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from ResearchGate. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research. [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from National Institutes of Health. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from MDPI. [Link]
-
PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from PubMed. [Link]
-
National Institutes of Health. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Retrieved from National Institutes of Health. [Link]
-
ResearchGate. (2015). Does DMSO have an influence on tube formation assay (with EPC)?. Retrieved from ResearchGate. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from World Journal of Biology Pharmacy and Health Sciences. [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from National Institutes of Health. [Link]
-
ACS Publications. (2026). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. Retrieved from ACS Publications. [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from Touro Scholar. [Link]
-
National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from National Institutes of Health. [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from IJNRD. [Link]
-
UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from UNT Digital Library. [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from Wikipedia. [Link]
-
ScienceDirect. (2026). PH adjustment: Significance and symbolism. Retrieved from ScienceDirect. [Link]
-
MDPI. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from MDPI. [Link]
-
ResearchGate. (2023). co-solvent application for biological systems | Request PDF. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from National Institutes of Health. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]
-
National Institutes of Health. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from National Institutes of Health. [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from Purdue e-Pubs. [Link]
-
Taylor & Francis Online. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from Taylor & Francis Online. [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from PubMed Central. [Link]
-
Salk Institute for Biological Studies. (n.d.). A3 HTS Quick Start Guide. Retrieved from Salk Institute for Biological Studies. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from MDPI. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [Link]
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Retrieved from Chemistry LibreTexts. [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from MDPI. [Link]
-
Chromatography Online. (2026). Chromatographic Profiling and Antibacterial Activity of Solvent-Extracted Shiitake Mushroom Compounds. Retrieved from Chromatography Online. [Link]
Sources
- 1. Buy 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | 99066-77-0 [smolecule.com]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. cibtech.org [cibtech.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes [mdpi.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. researchgate.net [researchgate.net]
- 18. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Technical Support Center: Crystallization of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid
Welcome to the Technical Support Center for the crystallization of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this compound. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience to ensure you can achieve high-quality, crystalline material consistently.
Introduction to 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid
2-oxo-1,2-dihydroquinazoline-4-carboxylic acid is a heterocyclic compound featuring a quinazoline core, which is a fused benzene and pyrimidine ring system.[1] Its structure includes a carboxylic acid group at the fourth position, contributing to its acidic nature.[1] This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Typically a solid | [5] |
| Boiling Point | 561.5°C at 760 mmHg | [6] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and problems encountered during the crystallization of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid.
FAQ 1: My compound "oils out" during crystallization instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[7][8] This often occurs when the solution is highly supersaturated or when the melting point of the compound is depressed by impurities.[7][8] For 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, its polar nature and potential for strong intermolecular interactions can also contribute to this issue.
Causality and Troubleshooting Workflow:
The primary cause of oiling out is that the conditions for nucleation and crystal growth are not met before the solution reaches a state of liquid-liquid phase separation. Here’s a systematic approach to troubleshoot this issue:
Caption: Troubleshooting workflow for "oiling out".
Detailed Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent can lead to high supersaturation levels, favoring oiling out.[9]
-
Action: Slow down the cooling rate of your solution. If using an anti-solvent, add it dropwise with vigorous stirring.
-
-
Solvent System Modification: The choice of solvent is critical. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is ideal.
-
Ensure High Purity of the Starting Material: Impurities can significantly lower the melting point of your compound, leading to the formation of an oil.[7][12]
-
Action: Purify your crude 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid before crystallization. Column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., dichloromethane/methanol) can be effective for related compounds.[13]
-
-
Seeding: Introducing seed crystals can provide a template for crystal growth and bypass the energy barrier for nucleation, thus preventing oiling out.[8][9]
-
Action: Add a small amount of previously obtained pure crystals (seed crystals) to the supersaturated solution at a temperature slightly below the saturation point.
-
FAQ 2: I am getting very fine needles or an amorphous precipitate instead of well-defined crystals. How can I improve the crystal morphology?
Answer: The formation of fine needles or an amorphous solid is often indicative of very rapid crystallization, where the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.
Causality and Remediation:
This issue is also related to high supersaturation. The goal is to slow down the crystallization process to allow for the growth of larger, more well-defined crystals.
Caption: Workflow to improve crystal morphology.
Detailed Troubleshooting Steps:
-
Slower Crystallization Rate:
-
Action: As with oiling out, reduce the cooling rate. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
-
Solvent Selection:
-
Action: A solvent in which the compound has moderate solubility at high temperatures may yield better crystals than one in which it is extremely soluble. This allows for a more controlled crystallization process. For related heterocyclic compounds, solvents like ethanol or solvent mixtures like hexane/acetone have been used.[10]
-
-
Vapor Diffusion:
-
Action: For growing high-quality single crystals for X-ray diffraction, consider the vapor diffusion method. Dissolve your compound in a small amount of a good solvent and place it in a vial. Place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, inducing gradual crystallization.
-
FAQ 3: What is a good starting point for a recrystallization protocol for 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid?
Experimental Protocol: Recrystallization from Water
This protocol is adapted from a procedure for a closely related quinoline derivative and should be optimized for 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid.[14]
Materials:
-
Crude 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water.
-
Heating: Gently heat the suspension on a hot plate with stirring. Add more deionized water portion-wise until the solid completely dissolves. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. It is important to note that this compound may crystallize as a hydrate, similar to its quinoline analog.[14]
FAQ 4: Are there known polymorphs of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid? How can I characterize my crystals?
Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and bioavailability. While specific studies on the polymorphism of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid are not widely reported, quinazolinone derivatives are known to exhibit polymorphism.
Characterization Techniques:
To characterize your crystalline material and investigate for polymorphism, the following techniques are recommended:
-
X-ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphs, as each crystalline form will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of your crystalline material. Different polymorphs will typically have different melting points.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the presence of solvent or water in the crystal lattice (solvates or hydrates).
-
Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the molecular vibrations within the crystal lattice, which can differ between polymorphs.
-
Single-Crystal X-ray Diffraction: If you are able to grow single crystals of sufficient quality, this technique will provide the definitive crystal structure.
FAQ 5: What are the key safety precautions I should take when working with 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid and its crystallization solvents?
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when working with volatile organic solvents.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. For related acidic compounds, skin and eye irritation are potential hazards.[15]
-
Spills: In case of a spill, follow your laboratory's established spill cleanup procedures.
Specific Hazards (Inferred from Related Compounds):
-
2-oxo-1,2-dihydroquinazoline-4-carboxylic acid: May cause skin and serious eye irritation.[15] Harmful if swallowed.
-
Organic Solvents: Many organic solvents are flammable and can be toxic. Always consult the SDS for the specific solvents you are using.
First Aid Measures (General Guidance):
-
Skin Contact: Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
-
MDPI. (2022). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved January 26, 2026, from [Link]
- Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
-
ResearchGate. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 26, 2026, from [Link]
-
PubMed. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved January 26, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved January 26, 2026, from [Link]
-
General procedure for the preparation of 1-18. (n.d.). Retrieved January 26, 2026, from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved January 26, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 26, 2026, from [Link]
-
BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved January 26, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Spinal muscular atrophy. Retrieved January 26, 2026, from [Link]
Sources
- 1. Buy 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | 99066-77-0 [smolecule.com]
- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. CAS 99066-77-0 | 2-Oxo-1,2-dihydro-quinazoline-4-carboxylic acid - Synblock [synblock.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Addressing Resistance in Quinazolinone-Based Drug Discovery
From the Desk of the Senior Application Scientist
Welcome to the technical support center for quinazolinone-based therapeutics. This guide is designed for our partners in research—scientists and drug development professionals who are navigating the complexities of this promising class of compounds. Quinazolinones, with their versatile heterocyclic scaffold, are central to many targeted therapies, particularly as kinase inhibitors.[1][2] However, as with any targeted agent, the emergence of resistance is a significant hurdle in both preclinical and clinical settings.
This document is structured to provide practical, experience-driven guidance. We will move from foundational FAQs addressing common laboratory issues to in-depth troubleshooting guides for dissecting and overcoming specific resistance mechanisms. Our goal is to equip you not just with protocols, but with the underlying scientific rationale to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with quinazolinone-based compounds.
Question 1: My quinazolinone compound won't dissolve in my aqueous assay buffer. What are the first steps?
Answer: This is the most frequent issue, as the rigid, lipophilic structure of many quinazolinone derivatives leads to poor aqueous solubility.[3][4]
-
Causality & Rationale: The high crystal lattice energy and low polarity of the quinazolinone core make it difficult for polar water molecules to solvate the compound effectively.[3] Your first goal is to create a concentrated stock solution in a suitable organic solvent, from which you can make final dilutions.
-
Immediate Actions:
-
Primary Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful, water-miscible solvent ideal for most cell-based assays.
-
Aid Dissolution: If the compound struggles to dissolve even in pure DMSO, use gentle warming (37°C) and brief ultrasonication to break down the crystal lattice.[3]
-
Dilution Technique: When diluting the DMSO stock into your final aqueous buffer (e.g., cell culture media), do so dropwise while vortexing or stirring the buffer. This rapid dispersion helps prevent the compound from immediately precipitating out of solution.[3]
-
Question 2: My compound dissolves in DMSO, but precipitates when I add it to my cell culture media, leading to inconsistent IC50 values. How can I fix this?
Answer: This phenomenon, "precipitation upon dilution," indicates that the final concentration in your media exceeds the compound's solubility limit, even with a small percentage of DMSO.
-
Causality & Rationale: The final solvent environment is still predominantly aqueous. Once the DMSO concentration drops below a critical threshold, it can no longer keep the hydrophobic compound in solution. This leads to variable and artificially low effective concentrations of your drug in the assay.[3]
-
Troubleshooting Steps:
-
Verify DMSO Tolerance: First, confirm the maximum DMSO concentration your cell line can tolerate without affecting viability (typically ≤0.5% v/v). Run a vehicle-only control curve.
-
Reduce Final Concentration: The simplest solution is to lower the highest concentration in your dose-response curve.
-
Introduce Co-solvents: If tolerated by your assay, adding a small amount of another water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the final aqueous buffer can improve solubility.[3][5]
-
Use Formulating Agents: For particularly challenging compounds, consider low concentrations of non-ionic surfactants (e.g., Tween® 80) or complexation with cyclodextrins to enhance aqueous solubility.[3][5]
-
Question 3: My DMSO stock solution turns cloudy or forms crystals when stored at -20°C. Is it still usable?
Answer: This is common for compounds whose solubility is highly temperature-dependent. The stock is likely usable, but requires proper handling.
-
Causality & Rationale: The solubility of your compound in DMSO decreases at lower temperatures, causing it to crystallize out of solution.[3] Using this stock without redissolving will lead to inaccurate concentrations.
-
Protocol:
-
Before each use, gently warm the vial to room temperature or 37°C.
-
Vortex the vial vigorously for 1-2 minutes to ensure all crystals are fully redissolved.
-
Visually inspect the solution against a light source to confirm there is no visible precipitate before making your dilutions.
-
Pro-Tip: If stability allows, consider storing the DMSO stock at room temperature in a desiccator to avoid temperature-related precipitation.[3] However, you must first validate the compound's stability at this temperature.[6]
-
Part 2: Troubleshooting Guides for Resistance Mechanisms
This section provides structured workflows to investigate and characterize the loss of drug efficacy in your experimental models.
Guide 1: Investigating Target-Based Resistance (EGFR T790M Mutation)
Many quinazolinone-based drugs are EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[2][7] The most common mechanism of acquired resistance to these first-generation inhibitors is a secondary mutation in the EGFR kinase domain.[8][9]
Problem: A previously sensitive cancer cell line (e.g., PC-9, HCC827 with EGFR exon 19 deletion) now shows a significant rightward shift in its dose-response curve (e.g., >10-fold increase in IC50) after long-term culture with a quinazolinone-based EGFR inhibitor.
-
Causality & Rationale: The primary hypothesis is the acquisition of a "gatekeeper" mutation, most commonly T790M.[9] This mutation substitutes a small threonine residue with a bulkier methionine in the ATP-binding pocket. This sterically hinders the binding of first-generation TKIs and increases the enzyme's affinity for ATP, rendering the inhibitor less competitive.[8]
Logical Workflow for Investigating Resistance
Caption: Workflow for diagnosing T790M-mediated resistance.
Experimental Protocol: Detection of EGFR T790M Mutation
This protocol outlines a standard approach using genomic DNA isolation followed by sequencing. For low-abundance mutations, more sensitive techniques may be required.
-
Cell Culture & DNA Isolation:
-
Culture parental (sensitive) and resistant cells under standard conditions. Ensure the resistant line is maintained under drug selection pressure until just before harvesting.
-
Harvest ~1-5 million cells from both lines.
-
Isolate genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.
-
Quantify DNA concentration and assess purity (A260/A280 ratio).
-
-
PCR Amplification & Sanger Sequencing (for clonal populations):
-
Design PCR primers to amplify exons 18-21 of the human EGFR gene, which cover the kinase domain.
-
Perform PCR on genomic DNA from both parental and resistant cells. Include a no-template control.
-
Run an aliquot of the PCR product on an agarose gel to verify amplification of the correct size band.
-
Purify the remaining PCR product.
-
Send the purified product for bidirectional Sanger sequencing.
-
Analyze sequence chromatograms for a heterozygous peak at the codon for position 790 in exon 20, indicating a C>T substitution resulting in the T790M mutation.
-
-
Sensitive Detection Methods (for suspected low-abundance):
-
Rationale: If resistance emerges from a small sub-population, Sanger sequencing may not be sensitive enough. Liquid biopsies from clinical samples also require highly sensitive methods.[10]
-
Methods: Consider using Droplet Digital PCR (ddPCR) or allele-specific PCR assays (e.g., COBAS® EGFR Mutation Test), which can detect mutant alleles at frequencies below 1%.[11][12] These methods provide a quantitative measure of the mutant allele fraction.
-
Data Interpretation:
| Result | Interpretation | Next Step |
| T790M Detected | Strong evidence for target-based acquired resistance. | Confirm by testing the resistant cell line against a 3rd-generation TKI (e.g., Osimertinib), which is designed to be effective against T790M mutants.[8] |
| No T790M Detected | The resistance mechanism is likely independent of this specific mutation. | Proceed to investigate other mechanisms like drug efflux (Guide 2) or bypass pathway activation (Guide 3). |
Guide 2: Characterizing Resistance via Drug Efflux Pumps (ABCG2)
Problem: Your quinazolinone-based drug loses potency, but sequencing reveals no target mutations. You suspect the compound is being actively removed from the cell.
-
Causality & Rationale: Overexpression of ATP-binding cassette (ABC) transporters is a classic mechanism of multi-drug resistance (MDR).[13] The transporter ABCG2 (also known as BCRP, Breast Cancer Resistance Protein) is frequently implicated. It functions as an ATP-dependent efflux pump, reducing the intracellular concentration of its substrates to sub-therapeutic levels.[14][15]
Signaling and Efflux Mechanism
Caption: ABCG2-mediated efflux reduces intracellular drug levels.
Experimental Protocol: Functional Efflux Assay using Flow Cytometry
This protocol assesses whether your compound's accumulation is affected by a known ABCG2 inhibitor.
-
Reagents & Controls:
-
Test Compound: Your quinazolinone-based drug.
-
Fluorescent ABCG2 Substrate: Hoechst 33342 is a classic choice for identifying ABCG2-high "side populations".[15] Alternatively, if your compound is intrinsically fluorescent, you can measure its accumulation directly.
-
ABCG2 Inhibitor: Fumitremorgin C (FTC) or Ko143 are potent and specific ABCG2 inhibitors.
-
Cell Lines: Parental (sensitive) and resistant cell lines.
-
-
Assay Procedure:
-
Harvest cells and resuspend them in fresh media at a concentration of 1x10^6 cells/mL.
-
Create four treatment groups for each cell line:
-
a) Vehicle Control (DMSO)
-
b) Fluorescent Substrate only (e.g., 5 µg/mL Hoechst 33342)
-
c) ABCG2 Inhibitor only (e.g., 10 µM FTC)
-
d) Fluorescent Substrate + ABCG2 Inhibitor
-
-
Incubate cells at 37°C for 60-90 minutes.
-
Wash cells twice with ice-cold PBS to stop the efflux.
-
Resuspend cells in PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence of the substrate (e.g., Hoechst 33342 is often measured with both blue and red filters).
-
Analyze the geometric mean fluorescence intensity (MFI) for each population.
-
Data Interpretation:
| Cell Line | Observation | Interpretation |
| Parental | Low fluorescence with substrate; minimal increase with inhibitor. | Basal level of efflux activity. |
| Resistant | Very low fluorescence with substrate alone. | Suggests high efflux activity. |
| Resistant | Significant increase in fluorescence when substrate is co-incubated with ABCG2 inhibitor. | Strong evidence for ABCG2-mediated efflux as the resistance mechanism. The inhibitor is blocking the pump, allowing the fluorescent substrate to accumulate. |
Confirmation Step: Transwell Efflux Assay
For definitive proof that your compound is an ABCG2 substrate, perform a bidirectional transport assay using MDCK II cells stably transfected with ABCG2.[16] An efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral transport) significantly greater than in wild-type MDCK II cells confirms it as a substrate.[16]
Part 3: Addressing Practical and Off-Target Issues
Guide 3: Troubleshooting Inconsistent Biological Activity & Potential Off-Targets
Problem: You observe high variability in your cell-based assays that cannot be explained by solubility issues, or the observed phenotype (e.g., cell death) seems inconsistent with the known mechanism of the primary target.
-
Causality & Rationale:
-
Assay Variability: Beyond solubility, inconsistent results can stem from unstable compounds, cell health issues (passage number, mycoplasma), or assay artifacts.[17][18]
-
Off-Target Effects: Quinazolinone scaffolds can interact with multiple cellular targets beyond the intended one.[19][20] The observed phenotype might be a composite effect or dominated by an off-target interaction, which can complicate the interpretation of resistance. For example, some derivatives can induce apoptosis or cell cycle arrest through mechanisms independent of EGFR, such as by inhibiting tubulin polymerization.[2][19]
-
Troubleshooting Protocol: Deconvoluting Assay Variability and Off-Target Effects
-
Systematic Assay Validation:
-
Cell Health: Ensure cells are in the logarithmic growth phase and are of a consistent, low passage number. Regularly test for mycoplasma contamination.
-
Compound Stability: Assess the stability of your compound in cell culture media over the time course of your experiment (e.g., 24-72 hours) using LC-MS. Some compounds degrade, leading to a loss of effective concentration over time.[6]
-
Plate Controls: Always include vehicle-only controls (for baseline) and a positive control compound with a known mechanism to ensure the assay is performing as expected.
-
-
Investigating On-Target vs. Off-Target Effects:
-
Target Engagement Assay: Use a method that directly measures the binding or inhibition of your primary target in cells. For a kinase inhibitor, this would be a Western blot to check for the phosphorylation status of the kinase and its direct downstream substrate. A lack of change in phosphorylation despite cell death points to an off-target mechanism.
-
Rescue Experiments: If you are inhibiting a specific pathway, determine if the phenotype can be "rescued." For example, if you hypothesize your compound inhibits EGFR, can the addition of downstream growth factors (like EGF) partially overcome the effect in a predictable way?
-
Counter-Screening: Profile your compound against a panel of related targets (e.g., a kinase panel) to identify potential off-target interactions. This can reveal unexpected activities that might explain the observed phenotype or resistance profile.
-
References
-
Al-Suwaidan, I. A., et al. (2016). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Eldehna, W. M., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]
-
Li, X., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. ResearchGate. [Link]
-
Benyahia, S., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]
-
To, C., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. [Link]
-
Noolvi, M. N., et al. (2021). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. [Link]
-
Jackman, A. L., et al. (1995). Mechanisms of acquired resistance to the quinazoline thymidylate synthase inhibitor ZD1694 (Tomudex) in one mouse and three human cell lines. PMC - NIH. [Link]
-
Yu, Z., et al. (2019). Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison. PMC - NIH. [Link]
-
El-Sayed, N. N. E., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. NIH. [Link]
-
Natesan, K., et al. (2021). Multidrug efflux transporter ABCG2: expression and regulation. PMC - PubMed Central. [Link]
-
Kobayashi, S., et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PubMed. [Link]
-
Dinescu, A., et al. (2013). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]
-
Boumendjel, A., et al. (2017). How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance?. PubMed. [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Kobayashi, K., et al. (2018). Comparison of detection methods of EGFR T790M mutations using plasma. OTT. [Link]
-
Sravani, S., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
Al-Salem, H. S. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. [Link]
-
Gecs, M., et al. (2023). Epidermal growth factor receptor T790M Mutation Testing in Non-small Cell Lung Cancer: An International Collaborative Study to Assess Molecular EGFR T790M Testing in Liquid Biopsy. Preprints.org. [Link]
-
An, Y., & Zhang, Y. (2015). New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies. PMC. [Link]
-
Telbisz, A., et al. (2013). Mutation-induced alterations of ABCG2-mediated drug-efflux activity. ResearchGate. [Link]
-
Li, X., et al. (2005). A 96-well efflux assay to identify ABCG2 substrates using a stably transfected MDCK II cell line. PubMed. [Link]
Sources
- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. oaepublish.com [oaepublish.com]
- 14. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A 96-well efflux assay to identify ABCG2 substrates using a stably transfected MDCK II cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthetic process. Here, we address common challenges and provide practical, experience-driven solutions to streamline your scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid?
A1: The two primary and most scalable approaches for synthesizing 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid and its derivatives involve starting from either anthranilic acid or isatoic anhydride.
-
From Anthranilic Acid: This is a widely employed method that involves the condensation of anthranilic acid with a suitable C1 synthon, followed by cyclization.[1][2][3] Variations of this method can involve different reagents and conditions to achieve the desired product. For instance, reacting anthranilic acid with formamide at elevated temperatures is a direct approach to forming the quinazolinone ring system.[2]
-
From Isatoic Anhydride: This route is often favored for its efficiency and the generation of relatively clean reaction profiles. Isatoic anhydride can react with a variety of nucleophiles, and in the context of this synthesis, it can be transformed into the target molecule through a multi-step or a one-pot reaction.[4][5]
Q2: What are the key advantages of using microwave-assisted synthesis for this compound?
A2: Microwave-assisted synthesis offers several significant advantages for preparing quinazolinone derivatives, particularly when considering scalability and efficiency.[6] These benefits include:
-
Accelerated Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[6]
-
Higher Yields and Purity: Often, microwave synthesis leads to higher product yields and improved purity, minimizing the need for extensive purification steps.[6][7]
-
Milder Reaction Conditions: This technique can often be performed under milder conditions compared to conventional heating methods.[6]
-
Improved Reproducibility: Modern laboratory microwave reactors offer precise control over temperature and pressure, leading to better reproducibility of results.[8]
However, it's important to note that the direct scale-up of microwave reactions can be challenging due to the limited penetration depth of microwaves. For large-scale production, continuous flow microwave reactors may be a more viable option.
Q3: Are there any "green chemistry" approaches for this synthesis?
A3: Yes, several green chemistry strategies have been developed for the synthesis of quinazolinone derivatives. These methods focus on reducing the environmental impact by using less hazardous solvents, reusable catalysts, and more energy-efficient processes.[6][9]
-
Use of Deep Eutectic Solvents (DES): DES are a class of ionic liquids that are biodegradable, non-toxic, and inexpensive.[6] They have been successfully used as a reaction medium for the synthesis of quinazolinones, often allowing for easy product isolation by simple addition of water.[6]
-
Solvent-Free Conditions: Some synthetic protocols have been optimized to run under solvent-free conditions, often with the aid of a reusable catalyst.[3][4] This significantly reduces the generation of solvent waste.
-
Catalysis: The use of heterogeneous and reusable catalysts, such as organic clays or supported metal nanoparticles, can improve the sustainability of the synthesis.[3][4]
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the scale-up of 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid synthesis.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of significant amounts of starting material indicates an incomplete reaction.
-
Solution:
-
Increase Reaction Time: Extend the reaction time and continue to monitor for the consumption of starting materials.
-
Increase Temperature: Gradually increase the reaction temperature. For thermally sensitive materials, a modest increase of 10-20°C can significantly improve the reaction rate.
-
Optimize Reagent Stoichiometry: Ensure that the key reagents are used in the correct molar ratios. In some cases, using a slight excess of one reagent can drive the reaction to completion.
-
-
-
Side Reactions:
-
Diagnosis: The appearance of unexpected spots on TLC or peaks in HPLC/GC-MS analysis suggests the formation of byproducts.
-
Solution:
-
Lower Reaction Temperature: Side reactions are often more prevalent at higher temperatures. Reducing the temperature may improve the selectivity towards the desired product.
-
Change the Solvent: The polarity and properties of the solvent can influence the reaction pathway. Experiment with different solvents to minimize side product formation.
-
Use a More Selective Catalyst: If a catalyst is being used, consider switching to a more selective one that favors the desired reaction pathway.
-
-
-
Product Degradation:
-
Diagnosis: A decrease in the concentration of the desired product over time, as observed by in-process controls, can indicate degradation.
-
Solution:
-
Reduce Reaction Temperature and Time: Minimize the exposure of the product to harsh reaction conditions.
-
Work-up Under Inert Atmosphere: If the product is sensitive to air or moisture, perform the work-up and isolation under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Difficulty in Product Isolation and Purification
Possible Causes & Solutions:
-
Poor Precipitation:
-
Diagnosis: The product does not precipitate out of the reaction mixture upon cooling or addition of an anti-solvent.
-
Solution:
-
Change the Anti-Solvent: Experiment with different anti-solvents to find one that effectively induces precipitation.
-
Concentrate the Reaction Mixture: Before adding the anti-solvent, concentrate the reaction mixture to increase the product concentration.
-
Seeding: Add a small crystal of the pure product to the solution to induce crystallization.
-
-
-
Formation of an Oil or Tarry Substance:
-
Diagnosis: Instead of a solid, the product separates as an oil or a sticky solid.
-
Solution:
-
Trituration: Vigorously stir the oil with a suitable solvent in which the impurities are soluble but the product is not. This can often induce solidification.
-
Solvent Exchange: Dissolve the oil in a good solvent and then slowly add an anti-solvent while stirring.
-
Chromatography: If other methods fail, column chromatography may be necessary to purify the product.
-
-
-
Co-precipitation of Impurities:
-
Diagnosis: The isolated solid is of low purity, as determined by analytical techniques.
-
Solution:
-
Recrystallization: Dissolve the impure solid in a minimal amount of a hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the solution.
-
Slurry Wash: Wash the impure solid with a solvent in which the product has low solubility but the impurities are soluble.
-
-
Issue 3: Inconsistent Results Upon Scale-Up
Possible Causes & Solutions:
-
Inefficient Heat Transfer:
-
Diagnosis: Reactions that work well on a small scale fail or give different results on a larger scale. This is often due to poor heat distribution in larger reaction vessels.
-
Solution:
-
Use a Mechanical Stirrer: Ensure efficient mixing to maintain a uniform temperature throughout the reaction mixture.
-
Control the Rate of Addition: For exothermic reactions, add reagents slowly to control the internal temperature.
-
Use a Jacketed Reactor: For very large-scale reactions, a jacketed reactor with a circulating heating/cooling fluid provides better temperature control.
-
-
-
Mass Transfer Limitations:
-
Diagnosis: In heterogeneous reactions (e.g., solid-liquid), the reaction rate does not increase proportionally with the scale.
-
Solution:
-
Increase Agitation Speed: More vigorous stirring can improve the contact between the different phases.
-
Use a Phase Transfer Catalyst: For reactions involving two immiscible liquid phases, a phase transfer catalyst can facilitate the transfer of reactants across the phase boundary.
-
-
Issue 4: Safety Concerns During Scale-Up
Possible Causes & Solutions:
-
Exothermic Reactions:
-
Diagnosis: A rapid and uncontrolled increase in temperature during the reaction.
-
Solution:
-
Perform a Reaction Calorimetry Study: Before scaling up, a reaction calorimetry study can help to quantify the heat of reaction and determine the necessary cooling capacity.
-
Slow Reagent Addition: Add the reactive reagents slowly and monitor the temperature closely.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
-
-
-
Gas Evolution:
-
Diagnosis: A significant increase in pressure within the reactor.
-
Solution:
-
Ensure Adequate Venting: Use a reactor system with a properly sized vent or pressure relief valve.
-
Monitor Pressure: Continuously monitor the pressure inside the reactor.
-
Control the Rate of Reaction: By controlling the temperature and reagent addition rate, the rate of gas evolution can be managed.
-
-
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-Substituted-quinazolin-4(3H)-ones[6]
This protocol describes a general method for the synthesis of quinazolin-4(3H)-ones using microwave irradiation.
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate amine
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol).
-
Add ethanol (10 mL) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 120°C for 30 minutes under microwave irradiation.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture over crushed ice.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.
Protocol 2: Synthesis of Quinazolin-4-one from Anthranilic Acid and Formamide[2]
This protocol outlines a conventional heating method for the synthesis of the parent quinazolin-4-one.
Materials:
-
Anthranilic acid
-
Formamide
-
Glycerin bath
-
Crushed ice
-
Activated carbon
Procedure:
-
In a two-neck flask equipped with a reflux condenser, place anthranilic acid (13.7 g, 0.1 mol) and formamide (16 mL, 0.4 mol).
-
Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Allow the mixture to stand for 6-8 hours at room temperature to complete precipitation.
-
Filter the crude product, and then recrystallize it from water in the presence of activated carbon to yield pure quinazolin-4-one.
Data Presentation
Table 1: Comparison of Synthetic Strategies for Quinazolinones
| Strategy | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Microwave-Assisted | Anthranilic acid, Amine | Trimethyl orthoformate, Ethanol, 120°C, 30 min | Rapid, high yields, high purity | Scale-up can be challenging |
| Conventional Heating | Anthranilic acid | Formamide, 130-135°C, 2 hours | Simple, inexpensive reagents | Longer reaction times, potentially lower yields |
| Green Chemistry (DES) | Benzoxazinone, Amine | Choline chloride:urea DES, 80°C | Environmentally friendly, easy product isolation | May not be suitable for all substrates |
| From Isatoic Anhydride | Isatoic anhydride, Amine | Various, can be one-pot | Often clean reactions, good yields | Isatoic anhydride may be more expensive |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]
-
Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved January 26, 2026, from [Link]
-
Different strategies for the synthesis of quinazolinones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 26, 2026, from [Link]
-
Optimization of solid phase synthesis of quinazolin-4-ones. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]
-
Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [generis-publishing.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Isomeric Dichotomy of Quinazolinones: A Comparative Guide to the Biological Activity of 2-oxo and 4-oxo Scaffolds
Introduction: The Quinazolinone Core - A Privileged Scaffold in Medicinal Chemistry
The quinazolinone scaffold, a fusion of benzene and pyrimidine rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] This bicyclic heterocyclic system's versatility has rendered it a "privileged structure," capable of interacting with a multitude of biological targets and exhibiting a wide array of therapeutic effects.[1] The placement of a carbonyl group within the pyrimidine ring gives rise to two principal isomers: 2-oxo-quinazolines (quinazolin-2(1H)-ones) and 4-oxo-quinazolines (quinazolin-4(3H)-ones). While structurally similar, this isomeric difference profoundly influences their physicochemical properties and, consequently, their biological activity profiles.
This guide provides an in-depth, objective comparison of the biological activities of 2-oxo- and 4-oxo-quinazoline isomers, supported by experimental data and detailed methodologies. We will explore their differential engagement in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, offering researchers, scientists, and drug development professionals a comprehensive understanding of these two pivotal scaffolds.
A Tale of Two Isomers: Anticancer Activity
The 4-oxo-quinazoline scaffold is arguably more celebrated in the realm of oncology, forming the backbone of several clinically approved tyrosine kinase inhibitors (TKIs). In contrast, the 2-oxo-quinazoline core, while also demonstrating anticancer potential, has been explored to a lesser extent.
4-Oxo-Quinazolinones: Potent Kinase Inhibitors
The primary mechanism of anticancer action for many 4-oxo-quinazolines is the inhibition of protein kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Overexpression of EGFR is a hallmark of numerous cancers, making it a prime therapeutic target.[1] Compounds like Gefitinib and Erlotinib are paradigmatic examples of 4-oxo-quinazoline-based EGFR inhibitors.
The structure-activity relationship (SAR) for these compounds is well-established. Substitutions at the 2 and 3-positions, along with the presence of halogen atoms at the 6 and 8-positions, are often crucial for potent activity.[1]
2-Oxo-Quinazolinones: An Emerging Anticancer Scaffold
While not as extensively studied as their 4-oxo counterparts for anticancer activity, 2-oxo-quinazolines and their thio-analogs (2-thioxoquinazolin-4-ones) have demonstrated significant cytotoxic effects.[3] Their mechanisms of action appear to be more diverse, including the induction of apoptosis and inhibition of tubulin polymerization.[3][4]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-oxo- and 4-oxo-quinazoline derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Oxo-quinazoline | Gefitinib | HeLa, MDA-MB231 | 4.3, 28.3 | [3] |
| 4-Oxo-quinazoline | Compound 21 | HeLa, MDA-MB231 | 1.85 - 2.81 | [3] |
| 4-Oxo-quinazoline | N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 | 2.49 | [5] |
| 4-Oxo-quinazoline | EGFR inhibitor | Wild type EGFR | 0.00506 | [6] |
| 2-Thioxoquinazolin-4-one | Compounds 21-23 | HeLa, MDA-MB231 | 1.85 - 2.81 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of quinazolinone derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).[3] Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plates for 24-48 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. The conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative measure of cell survival. This method is widely used for its simplicity, reliability, and suitability for high-throughput screening of potential anticancer drugs.
Signaling Pathway: EGFR Inhibition by 4-Oxo-Quinazolinones
The following diagram illustrates the mechanism of action of 4-oxo-quinazoline-based EGFR inhibitors.
Caption: EGFR signaling pathway and its inhibition by 4-oxo-quinazolines.
Antimicrobial Activity: A Broad-Spectrum Battle
Both 2-oxo and 4-oxo-quinazoline isomers have been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.
4-Oxo-Quinazolinones: Established Antibacterial Agents
A vast number of 4-oxo-quinazoline derivatives have been synthesized and evaluated as antimicrobial agents, showing particular efficacy against Gram-positive bacteria.[1] Their proposed mechanisms of action include interference with the bacterial cell wall and DNA structures.[1] The SAR for antimicrobial activity often highlights the importance of substitutions at the 2, 3, 6, and 8-positions of the quinazolinone ring.[1]
2-Oxo-Quinazolinones: Potential Against Resistant Strains
While less explored, 2-oxo-quinazolines have also shown promise as antimicrobial agents. Notably, some derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.
Quantitative Comparison of Antimicrobial Activity
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Oxo-quinazoline | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 | [7] |
| 4-Oxo-quinazoline | Schiff base derivatives | Various bacteria | Good activity | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of quinazolinone derivatives.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. It allows for the simultaneous testing of multiple compounds at various concentrations, making it efficient for screening new drug candidates. The use of standardized inoculums and specific growth media ensures the reproducibility and comparability of results.
Neuropharmacological and Anti-inflammatory Profiles
Beyond their cytotoxic and antimicrobial effects, quinazolinone isomers exhibit significant activities within the central nervous system and in modulating inflammatory responses.
Anticonvulsant Activity: A Promising Avenue for 2-Oxo-Quinazolinones
Several studies have highlighted the anticonvulsant potential of both 2-oxo and 4-oxo-quinazoline derivatives.[8][9] However, the 2-oxo scaffold has shown particular promise in this area. The proposed mechanism of action for some quinazolinone-based anticonvulsants involves the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[10]
Anti-inflammatory Effects: Targeting Key Mediators
Both isomeric forms have been reported to possess anti-inflammatory properties.[8][11] The mechanisms often involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes. Some 4-oxo-quinazoline derivatives have been shown to be selective COX-2 inhibitors, which is a desirable trait for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[12]
Signaling Pathway: GABA-A Receptor Modulation by Anticonvulsant Quinazolinones
The following diagram illustrates the potential mechanism of action of anticonvulsant quinazolinones at the GABA-A receptor.
Caption: Modulation of the GABA-A receptor by anticonvulsant quinazolinones.
Synthesis of 2-Oxo and 4-Oxo-Quinazolinone Scaffolds: A Comparative Overview
The synthetic routes to 2-oxo and 4-oxo-quinazolines typically start from readily available anthranilic acid derivatives, but the specific reagents and reaction conditions differ, dictating the position of the carbonyl group.
Experimental Protocol: Synthesis of 4-Oxo-Quinazolinones
A common and straightforward method for the synthesis of 2-substituted-4(3H)-quinazolinones involves the condensation of 2-aminobenzamide with an aldehyde.
Objective: To synthesize 2-substituted-4(3H)-quinazolinones.
Materials:
-
2-aminobenzamide
-
Various aldehydes
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide and the desired aldehyde in DMSO.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for several hours.
-
Work-up: After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-4(3H)-quinazolinone.
Causality Behind Experimental Choices: This method is often preferred for its operational simplicity and the use of a versatile solvent like DMSO, which can dissolve a wide range of reactants. The condensation reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the stable 4-oxo-quinazoline ring system.
Experimental Protocol: Synthesis of 2-Oxo-Quinazolinones
The synthesis of 2-oxo-quinazolines can be achieved through various routes, including the reaction of 2-aminobenzonitrile with phosgene or its equivalents.
Objective: To synthesize quinazolin-2(1H)-one.
Materials:
-
2-aminobenzonitrile
-
Triphosgene (a safer substitute for phosgene gas)
-
An appropriate solvent (e.g., toluene)
-
A base (e.g., triethylamine)
Procedure:
-
Reaction Setup: Dissolve 2-aminobenzonitrile in toluene in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add triethylamine to the solution. Then, slowly add a solution of triphosgene in toluene.
-
Reaction: Reflux the reaction mixture for several hours.
-
Work-up: After the reaction is complete, cool the mixture and filter the precipitate.
-
Purification: Wash the solid with a suitable solvent and recrystallize to obtain pure quinazolin-2(1H)-one.
Causality Behind Experimental Choices: This synthetic strategy relies on the reaction of the amino group of 2-aminobenzonitrile with a carbonyl source like phosgene (or its equivalent, triphosgene) to form an isocyanate intermediate. The subsequent intramolecular cyclization involving the nitrile group leads to the formation of the 2-oxo-quinazoline ring. The use of a base is necessary to neutralize the HCl generated during the reaction.
Conclusion: A Divergence of Therapeutic Potential
The isomeric relationship between 2-oxo- and 4-oxo-quinazolines provides a compelling case study in how subtle structural modifications can lead to distinct pharmacological profiles. The 4-oxo-quinazoline scaffold has been extensively and successfully exploited in the development of anticancer agents, particularly as tyrosine kinase inhibitors. Its well-defined structure-activity relationships have guided the design of potent and selective drugs.
Conversely, the 2-oxo-quinazoline scaffold, while also demonstrating anticancer and antimicrobial activities, is emerging as a promising platform for the discovery of agents targeting the central nervous system, with notable anticonvulsant properties. Its potential in anti-inflammatory drug discovery is also an active area of research.
For drug development professionals, the choice between these two isomers is contingent on the therapeutic target and desired biological effect. The wealth of data on 4-oxo-quinazolines provides a solid foundation for further optimization in oncology, while the relatively underexplored 2-oxo-quinazoline scaffold offers exciting opportunities for innovation in neuropharmacology and inflammation. Future research focusing on direct, side-by-side comparisons of isomeric pairs with identical substitution patterns will be invaluable in further elucidating the nuanced structure-activity relationships that govern their diverse biological activities.
References
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7912. Available from: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). DARU Journal of Pharmaceutical Sciences. Available from: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals, 16(2), 153. Available from: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Biomolecules, 15(2), 210. Available from: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6668. Available from: [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2011). ISRN Organic Chemistry, 2011, 1-8. Available from: [Link]
-
Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1658. Available from: [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). International Journal of Molecular Sciences, 25(10), 5556. Available from: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2021). RSC Advances, 11(35), 21466-21497. Available from: [Link]
-
Novel fused quinazolinones: further studies on the anticonvulsant activity of 1,2,9,11-tetrasubstituted-7H-thieno[2´,3´:4,5]pyrimido[6,1-b]. (2010). European Journal of Medicinal Chemistry, 45(9), 4159-4169. Available from: [Link]
-
Synthesis and biological evaluation of new quinazoline and cinnoline derivatives as potential atypical antipsychotics. (2006). Bioorganic & Medicinal Chemistry, 14(11), 3781-3793. Available from: [Link]
-
The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. (2015). In Topics in Heterocyclic Chemistry. Springer. Available from: [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2021). Molecules, 26(23), 7241. Available from: [Link]
-
Biological activities of recent advances in quinazoline. (2022). In Quinazolines. IntechOpen. Available from: [Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2023). Molecules, 28(14), 5348. Available from: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2016). International Journal of Medicinal Chemistry, 2016, 1-20. Available from: [Link]
-
Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape. Available from: [Link]
-
Synthesis and anticancer activity of new quinazoline derivatives. (2017). BMC Chemistry, 11(1), 33. Available from: [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Scientific Reports, 12(1), 20088. Available from: [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (2016). Molecules, 21(11), 1540. Available from: [Link]
-
Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). Bioorganic & Medicinal Chemistry Letters, 27(7), 1555-1560. Available from: [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. mdpi.com [mdpi.com]
- 9. Novel fused quinazolinones: further studies on the anticonvulsant activity of 1,2,9,11-tetrasubstituted-7H-thieno[2´,3´:4,5]pyrimido[6,1-b]-quinazolin-7-one and 1,3,10,12-tetrasubstituted-8H-pyrido[2´,3´:4,5]pyrimido[6,1-b]quinazolin-8-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Quinazolinone, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including promising antibacterial and antifungal properties.[1][2] This guide provides a comprehensive comparison of the antimicrobial spectrum of different quinazolinone derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental data supporting their potential as next-generation antimicrobial agents.
The Quinazolinone Core: A Versatile Scaffold for Antimicrobial Design
The fundamental quinazolinone structure, a fusion of a benzene ring and a pyrimidinone ring, offers multiple sites for chemical modification. The antimicrobial spectrum and potency of its derivatives are significantly influenced by the nature and position of substituents on this core. Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 3, 6, and 8 positions are particularly crucial in determining the antimicrobial efficacy.[1]
Caption: The core structure of 4(3H)-quinazolinone with key positions for substitutions.
Comparative Antimicrobial Spectrum
The antimicrobial activity of quinazolinone derivatives varies significantly based on their substitution patterns. While some exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, others display more targeted efficacy.
Antibacterial Activity
Gram-Positive Bacteria: Many quinazolinone derivatives demonstrate potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
-
2-Substituted Derivatives: The introduction of various moieties at the 2-position has been a successful strategy. For instance, 2-aryl and 2-heteroaryl substituted quinazolinones have shown significant antibacterial activity. The presence of a phenylimino thiazolidinone group at the 2-position has been reported to confer good activity against S. aureus and Streptococcus pyogenes.[4]
-
3-Substituted Derivatives: Substitution at the 3-position, often with aromatic or heterocyclic rings, is crucial for antibacterial potency. Derivatives with a substituted phenyl ring at this position are frequently reported to have strong antibacterial effects.[1]
-
2,3-Disubstituted Derivatives: The combination of substitutions at both the 2 and 3-positions often leads to enhanced antimicrobial activity. For example, 2,3-disubstituted quinazolinones have shown mild to high antibacterial effects, particularly against Gram-negative bacteria.[1]
-
6,8-Halogenated Derivatives: The presence of halogen atoms, such as bromine or iodine, at the 6 and 8-positions of the quinazolinone ring has been shown to significantly improve antibacterial activity.[1]
Gram-Negative Bacteria: Achieving potent activity against Gram-negative bacteria has been more challenging due to their protective outer membrane. However, certain structural modifications have yielded promising results.
-
Some 2,3,6-trisubstituted quinazolinone derivatives have demonstrated excellent activity against Escherichia coli and Pseudomonas aeruginosa.[4] For instance, a derivative with a m-chlorobenzaldehyde moiety showed excellent activity against E. coli, while another with a p-methoxybenzaldehyde group was highly effective against P. aeruginosa.[4]
Table 1: Comparative Antibacterial Spectrum of Representative Quinazolinone Derivatives (MIC in µg/mL)
| Derivative Class | Representative Substituents | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2,3,6-Trisubstituted | 2-(phenylimino)thiazolidinone, 3-benzaldehyde, 6-bromo | Good activity | Good activity | Good activity | Good activity | [4] |
| 2,3,6-Trisubstituted | 2-(phenylimino)thiazolidinone, 3-(m-chlorobenzaldehyde), 6-bromo | - | - | Excellent activity | - | [4] |
| 2,3,6-Trisubstituted | 2-(phenylimino)thiazolidinone, 3-(p-methoxybenzaldehyde), 6-bromo | - | - | - | Excellent activity | [4] |
| 2-(amino)quinazolin-4(3H)-one | 7-chloro, 2-(3,4-difluorobenzylamine) | 0.02 (MRSA) | - | - | - | [5] |
| Quinazolin-2,4-dione | Varies | 11 | - | - | - | [6] |
| Peptide derivatives | Varies | Active | Active | Active | Active | [7] |
Note: "Good" and "Excellent" are qualitative descriptions from the source paper where specific MIC values were not provided. The table is a synthesis of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Antifungal Activity
Quinazolinone derivatives have also demonstrated a promising spectrum of antifungal activity against clinically relevant yeasts and molds.[1]
-
Activity against Candida albicans and Aspergillus niger: Several studies have reported the efficacy of quinazolinone derivatives against C. albicans and A. niger.[1][4][8] For instance, a 2,3,6-trisubstituted derivative with an o-hydroxybenzaldehyde moiety showed excellent potency against A. niger, while another with a m-nitrobenzaldehyde group was highly effective against C. albicans.[4]
-
Broad-Spectrum Antifungal Agents: Some derivatives exhibit a broader spectrum of antifungal activity. For example, certain 3-substituted-4(3H)-quinazolinones have shown high in vitro activity against various filamentous fungi.[9]
Table 2: Comparative Antifungal Spectrum of Representative Quinazolinone Derivatives
| Derivative Class | Representative Substituents | Candida albicans | Aspergillus niger | Reference |
| 2,3,6-Trisubstituted | 2-(phenylimino)thiazolidinone, 3-(o-hydroxybenzaldehyde), 6-bromo | - | Excellent potency | [4] |
| 2,3,6-Trisubstituted | 2-(phenylimino)thiazolidinone, 3-(m-nitrobenzaldehyde), 6-bromo | Excellent activity | Very good activity | [4] |
| 1,2,4-Triazolo[1,5-a]quinazolinone | - | Moderate activity (MIC 7.5 mg/mL) | Good inhibitor (MIC 15 mg/mL) | [8] |
| 5,8-Quinazolinedione | 6-Arylamino-7-chloro | Potent activity | Potent activity | [10] |
Note: "Excellent," "Very good," and "Moderate" are qualitative descriptions from the source papers. MIC values are provided where available.
Mechanisms of Antimicrobial Action
The diverse antimicrobial profiles of quinazolinone derivatives stem from their ability to interact with multiple bacterial and fungal targets. The two most well-characterized mechanisms are the inhibition of DNA gyrase and the disruption of cell wall synthesis through interaction with penicillin-binding proteins (PBPs).
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[11] Its inhibition leads to the cessation of these vital processes and ultimately, bacterial cell death. Several quinazolinone derivatives have been identified as potent inhibitors of DNA gyrase.[11]
The proposed mechanism involves the binding of the quinazolinone molecule to the active site of the DNA gyrase, preventing it from carrying out its supercoiling and decatenation functions. This interaction is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site.
Caption: Mechanism of action of quinazolinone derivatives as DNA gyrase inhibitors.
Interaction with Penicillin-Binding Proteins (PBPs)
PBPs are a group of enzymes crucial for the synthesis and remodeling of the bacterial cell wall.[12] Inhibition of these proteins leads to a compromised cell wall and subsequent cell lysis. Certain quinazolinone derivatives have been shown to target PBPs, including PBP2a of MRSA, which is responsible for its resistance to most β-lactam antibiotics.[12]
Notably, some quinazolinones exhibit a unique mechanism of action by binding to an allosteric site on PBP2a.[12] This binding induces a conformational change that opens up the active site, making it more susceptible to inhibition by β-lactam antibiotics. This synergistic interaction presents a promising strategy to overcome β-lactam resistance in MRSA.[12][13]
Caption: Synergistic inhibition of PBP by quinazolinone derivatives and β-lactam antibiotics.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized methodologies are crucial. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and the disk diffusion method.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Quinazolinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (broth with inoculum, no drug)
-
Negative control (broth only)
-
Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the quinazolinone derivatives in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Dilute the standardized microbial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Paper disks impregnated with a known concentration of the quinazolinone derivative
-
Standard antibiotic disks
-
Forceps
Procedure:
-
Inoculate Plate: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Apply Disks: Using sterile forceps, place the impregnated disks on the surface of the agar, ensuring firm contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Conclusion
Quinazolinone derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. Their chemical tractability allows for the fine-tuning of their antimicrobial profiles through targeted substitutions on the quinazolinone core. The dual mechanisms of action observed for some derivatives, particularly the synergistic inhibition of PBP2a in MRSA, highlight their potential to address the challenge of antimicrobial resistance. Further research focusing on optimizing the pharmacokinetic and toxicological profiles of lead compounds is warranted to translate the promising in vitro and in vivo activities of quinazolinone derivatives into clinically effective antimicrobial therapies.
References
-
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
-
Al-Omary, F. A., Hassan, G. S., & El-Messery, S. M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 22(1), 66. Available from: [Link]
-
Kaur, R., & Kumar, R. (2018). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Journal of Applied Pharmaceutical Science, 8(10), 061-068. Available from: [Link]
-
Elmaaty, A. A., & El-Taweel, F. M. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Monatshefte für Chemie-Chemical Monthly, 155(4), 437-451. Available from: [Link]
-
Luzina, E. V., Voronkov, A. V., & Kodonidi, I. P. (2021). Antimicrobial activity study of new quinazolin-4 (3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 98(5), 586-596. Available from: [Link]
-
Abdel-rahman, H. M., Abdel-zaher, A. O., & Abdel-salam, O. I. (2022). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Egyptian Journal of Chemistry, 65(13), 1-13. Available from: [Link]
-
Chen, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6829. Available from: [Link]
-
Gürsoy, A., & Ilhan, N. (1995). Synthesis and antimicrobial evaluation of new quinazolinone derivatives. Il Farmaco, 50(7-8), 559-563. Available from: [Link]
-
Wang, Y., et al. (2024). Synergistic inhibition mechanism of quinazolinone and piperacillin on penicillin-binding protein 2a: a promising approach for combating methicillin-resistant Staphylococcus aureus. Journal of Biomolecular Structure and Dynamics, 1-14. Available from: [Link]
-
Li, X., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Scientific Reports, 12(1), 9397. Available from: [Link]
-
Ryu, C. K., Lee, I. K., & Park, R. E. (2000). Synthesis and antifungal activity of 5,8-quinazolinedione derivatives modified at positions 6 and 7. Archives of Pharmacal Research, 23(1), 41-45. Available from: [Link]
-
Reddy, P. V., et al. (2014). Comparison of MIC values (in μg mL-1) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. Available from: [Link]
-
Fish, S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(11), 5287-5301. Available from: [Link]
-
Bartroli, J., et al. (1998). New Azole Antifungals. 3. Synthesis and Antifungal Activity of 3-Substituted-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 41(11), 1869-1882. Available from: [Link]
-
Pandey, V. K., Singh, S., & Awasthi, R. (2023). Evaluation of 2,3-Disubstituted Quinazolones for their Antimicrobial Study by the Standardized Procedures as Recommended by the National Committee for Clinical Laboratory Standards (NCCLS). International Journal of Pharmaceutical Sciences and Research, 14(2), 1000-1007. Available from: [Link]
-
Al-Ostath, A. I., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Pharmaceuticals, 17(11), 1438. Available from: [Link]
-
Ali, O. A., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(19), 6296. Available from: [Link]
-
Kumar, A., et al. (2018). The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 62(12), e01420-18. Available from: [Link]
-
Pires, M., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(11), 1399. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 26(16), 4995. Available from: [Link]
-
VanPelt, J., & Zabawa, T. (2023). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live. Available from: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives. Journal of Agricultural and Food Chemistry, 71(8), 3747-3757. Available from: [Link]
-
Shivananda, M. K., & Mohammed, T. (2011). Antifungal activity studies of some quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 83-86. Available from: [Link]
-
Al-Salahi, R., et al. (2021). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Molecules, 26(16), 4995. Available from: [Link]
-
Abu-Zaied, M. A., et al. (2021). New quinazolinone-based heterocyclic compounds as promising antimicrobial agents: development, DNA gyrase B/topoisomerase IV inhibition activity, and in silico computational studies. RSC Advances, 11(52), 32969-32984. Available from: [Link]
-
Mitton, M. J., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 23(9), 2965-2970. Available from: [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis and antimicrobial evaluation of new quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and antifungal activity of 5,8-quinazolinedione derivatives modified at positions 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic inhibition mechanism of quinazolinone and piperacillin on penicillin-binding protein 2a: a promising approach for combating methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 2-oxo-1,2-dihydroquinazoline-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the validation of methods to quantify 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, a key heterocyclic compound with significant interest in medicinal chemistry.[1][2]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each step in the principles of scientific integrity and the authoritative standards set forth by the International Council for Harmonisation (ICH).
The Critical Role of Method Validation
Before delving into specific techniques, it is paramount to understand the "why" of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This ensures that the data generated is accurate, reliable, and reproducible, a non-negotiable requirement in pharmaceutical development and quality control. Our framework for validation will be based on the internationally recognized ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical procedures.
Physicochemical Properties of 2-oxo-1,2-dihydroquinazoline-4-carboxylic Acid
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Appearance | Light yellow crystalline solid (typical for quinazolines) | [1] |
| Key Structural Features | Quinazoline core (fused benzene and pyrimidine rings), carboxylic acid group, keto group | [1] |
The presence of the quinazoline chromophore suggests strong UV absorbance, making UV-based detection methods viable. The carboxylic acid moiety provides a site for ionization, which can be exploited in chromatographic separations and mass spectrometry.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and robustness. For 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the logical choice.[4][5]
A. Proposed HPLC Methodology: A Rationale-Driven Approach
The following protocol is a well-reasoned starting point for the development and validation of an HPLC method for 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, based on methods developed for similar quinazolinone structures.[5][6]
Experimental Protocol: RP-HPLC Method
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The non-polar stationary phase will provide good retention for the moderately polar quinazolinone ring system.
-
Mobile Phase: A gradient elution is proposed to ensure good separation of the main peak from any potential impurities or degradation products.
-
Solvent A: 0.1% Formic acid in water. The acid will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Solvent B: Acetonitrile. A common organic modifier with good UV transparency.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-26 min: Return to 95% A, 5% B
-
26-30 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Based on the UV spectra of related quinazoline derivatives, a primary detection wavelength of around 315 nm is a logical starting point, with a secondary wavelength in the 220-250 nm range for comprehensive impurity profiling.[1]
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Dissolve the compound in a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) to ensure compatibility and good peak shape.
Diagram of the HPLC Workflow
Sources
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Buy 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | 99066-77-0 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
